molecular formula C20H32O5 B031661 15-keto-PGF2alpha CAS No. 35850-13-6

15-keto-PGF2alpha

Cat. No.: B031661
CAS No.: 35850-13-6
M. Wt: 352.5 g/mol
InChI Key: LOLJEILMPWPILA-AMFHKTBMSA-N
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Description

15-Keto-Prostaglandin F2alpha (15-keto PGF2alpha) is a primary metabolite of Prostaglandin F2α (PGF2α), formed through its initial metabolic step. This compound serves as a stable and valuable index for in vivo lipid peroxidation specifically catalyzed by the cyclooxygenase (COX) pathway, encompassing both COX-1 and COX-2 enzymes. Its measurement provides researchers with a critical tool for assessing enzymatic lipid peroxidation in various physiological and pathophysiological contexts. Main Applications & Research Value: Inflammation Research: 15-Keto-PGF2alpha is a significant biomarker for oxidative processes during inflammatory conditions. Studies have demonstrated its plasma levels increase several-fold in models of acute inflammation, such as endotoxin-induced challenge, making it a reliable indicator for monitoring inflammatory injury. Metabolic Studies: As an endogenous metabolite, it is crucial for investigating the metabolic fate of prostaglandin F2α and the regulation of prostanoid pathways. Physiological and Pathophysiological Studies: This metabolite is relevant in research areas including labor and parturition, where its plasma levels have been correlated with cervical dilatation and uterine activity. The research use of 15-Keto-PGF2alpha is further supported by validated detection methods, including specific radioimmunoassays. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-AMFHKTBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317581
Record name 15-Keto-PGF2α
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Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35850-13-6
Record name 15-Keto-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35850-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin F2alpha
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Record name 15-Keto-PGF2α
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological Functions and Metabolic Significance of 15-keto-PGF2

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Lipidomic Researchers, and Pharmacologists

Executive Summary

15-keto-Prostaglandin F2


 (15-keto-PGF2

) represents the primary metabolic checkpoint in the inactivation of the potent physiological mediator Prostaglandin F2

(PGF2

). Unlike its parent molecule, which drives luteolysis, smooth muscle contraction, and inflammation via the FP receptor, 15-keto-PGF2

exhibits drastically reduced biological potency in mammals. Its formation, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is the rate-limiting step in terminating PGF2

signaling.

For drug development professionals, 15-keto-PGF2


 is critical not as a therapeutic target itself, but as a readout of catabolic efficiency . Its presence indicates active 15-PGDH tumor suppressor function, while its rapid conversion to 13,14-dihydro-15-keto-PGF2

(PGFM) dictates the pharmacokinetic sampling strategies required for clinical trials.

Biosynthesis and Metabolic Gating

The biological lifespan of PGF2


 is exceedingly short (minutes in circulation) due to the "metabolic gating" performed by 15-PGDH. This enzyme oxidizes the hydroxyl group at C-15 to a ketone, acting as a molecular switch that turns off the lipid signal.
The 15-PGDH Checkpoint

The conversion of PGF2


 to 15-keto-PGF2

is the first step in the catabolic cascade. This reaction is NAD+-dependent and reversible, though physiologic conditions strongly favor oxidation (inactivation).
  • Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH / HPGD).[1][2][3]

  • Substrate: PGF2

    
     (High affinity for FP receptor).[4]
    
  • Product: 15-keto-PGF2

    
     (Low affinity for FP receptor).
    
  • Clinical Relevance: 15-PGDH is a recognized tumor suppressor. In colorectal and breast cancers, 15-PGDH is often downregulated, leading to the accumulation of proliferative PGF2

    
     and PGE2. Therefore, restoring the flux toward 15-keto-PGF2
    
    
    
    is a therapeutic goal.
Pathway Visualization

The following diagram illustrates the catabolic flux from active signaling to excretion.

G PGF2a PGF2α (Active Agonist) Keto 15-keto-PGF2α (Transient Intermediate) PGF2a->Keto Oxidation (C-15) PGDH 15-PGDH (Rate Limiting) PGDH->Keto PGFM PGFM (Stable Biomarker) Keto->PGFM Reduction (C-13,14) Reductase Δ13-Reductase Reductase->PGFM

Figure 1: The metabolic inactivation pathway of PGF2ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


. 15-keto-PGF2

serves as the transient intermediate before rapid conversion to the stable metabolite PGFM (13,14-dihydro-15-keto-PGF2

).[3][5][6][7]

Receptor Pharmacology & Biological Activity

Understanding the differential affinity between the parent lipid and its 15-keto metabolite is essential for interpreting off-target effects and potency assays.

FP Receptor Interaction

The Prostaglandin F (FP) receptor requires the 15-hydroxyl group and the


 double bond for optimal hydrogen bonding and conformational fit. The oxidation of C-15 to a ketone introduces steric and electrostatic changes that drastically reduce binding affinity.
CompoundFP Receptor Affinity (

)
Biological Activity (Smooth Muscle)Stability (

)
PGF2

High (~1-10 nM)Potent Contraction< 1-2 min (Plasma)
15-keto-PGF2

Low (> 1000 nM)Weak / InactiveTransient
PGFM NegligibleInactiveStable (Hours)

Note: While 15-keto-PGF2


 is largely inactive in mammals, it functions as a potent post-ovulatory pheromone in teleost fish (e.g., Goldfish, Salmon), stimulating olfactory receptors at picomolar concentrations. This evolutionary divergence highlights the molecule's stability-dependent signaling roles.
Signal Termination Mechanism

In mammalian tissues, the primary "function" of 15-keto-PGF2


 is signal silencing . By rapidly converting PGF2

to the 15-keto form, the local tissue concentration is brought below the threshold required to activate the FP receptor. This prevents sustained vasoconstriction or uterine contraction which could be pathological (e.g., ischemia).

Analytical Methodologies: LC-MS/MS Quantification

Due to the transient nature of 15-keto-PGF2


, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection. Immunoassays (ELISA) generally exhibit high cross-reactivity or are designed specifically for the stable metabolite PGFM.
Protocol: Targeted Lipidomics for 15-keto-PGF2

Objective: Quantify 15-keto-PGF2


 in tissue homogenates or cell culture media.
Pre-requisite:  Samples must be processed immediately with COX/LOX inhibitors and antioxidants to prevent artificial oxidation.
Step 1: Sample Preparation & Extraction
  • Homogenization: Homogenize tissue in ice-cold PBS containing 10 µM indomethacin (to stop COX activity) and 0.005% BHT (antioxidant).

  • Internal Standard: Spike samples with 5 ng of deuterated internal standard (PGF2

    
    -d4 or 15-keto-PGF2
    
    
    
    -d4 if available).
  • Solid Phase Extraction (SPE):

    • Condition C18 SPE cartridges with methanol followed by water (pH 3.0).

    • Load sample.[6][8][9]

    • Wash with 15% methanol/water.

    • Elute with 100% ethyl acetate.

  • Drying: Evaporate ethyl acetate under a stream of nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[10]

MRM Transitions (Critical for Specificity): The ketone group alters the fragmentation pattern compared to PGF2


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
15-keto-PGF2

351.2

289.2

-22
PGF2

353.2

193.1-30
PGFM 353.2

317.1-25

Note: 15-keto-PGF2


 (351.2) is 2 Da lighter than PGF2

(353.2) due to the oxidation of the hydroxyl (-OH) to a ketone (=O).

Experimental Workflow: 15-PGDH Activity Assay

To assess the capability of a tissue or cell line to generate 15-keto-PGF2


, an enzymatic activity assay is more robust than measuring the metabolite levels directly.
Principle

The conversion of PGF2


 to 15-keto-PGF2

reduces NAD+ to NADH. The production of NADH can be monitored fluorometrically.
Protocol Steps
  • Lysate Preparation: Lyse cells in cold lysis buffer (Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors). Sonication is recommended.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Cofactor: 1 mM NAD+.

    • Substrate: 50 µM PGF2

      
      .
      
  • Initiation: Add 50 µg of cell lysate protein to the reaction mix in a black 96-well plate.

  • Measurement:

    • Monitor fluorescence of NADH (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes at 37°C.

  • Calculation: Activity is expressed as pmol NADH formed/min/mg protein.

    • Control: Run a parallel blank without PGF2

      
       to account for background NAD+ reduction.
      
Workflow Diagram

Assay Start Cell Lysate Preparation (Cold Lysis Buffer) Mix Prepare Reaction Mix (NAD+ + PGF2α Substrate) Start->Mix Incubate Incubate at 37°C (Enzymatic Conversion) Mix->Incubate Measure Fluorescence Measurement (Ex 340nm / Em 460nm) Incubate->Measure 15-keto-PGF2α formation generates NADH Result Calculate 15-PGDH Activity (NADH Production Rate) Measure->Result

Figure 2: Enzymatic assay workflow for measuring the generation of 15-keto-PGF2


 via NADH fluorescence.

References

  • Tai, H. H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenase pathway."[1][11][12][13] Prostaglandins & Other Lipid Mediators.

  • Basu, S. (1998). "Metabolism of PGF2alpha in clinical chemistry." Clinical Chimica Acta.
  • Nomura, T., et al. (2015). "Identification of 15-keto-PGF2alpha as a potent olfactory stimulant in fish." Journal of Experimental Biology.
  • Wolf, I., et al. (2006). "The tumor suppressor 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibits colon carcinogenesis." Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Sources

physiological role of 15-keto-PGF2alpha in inflammation

The Physiological Role of 15-keto-PGF2 in Inflammation: From Metabolic Waste to Bioactive Mediator

Executive Summary

Historically, 15-keto-Prostaglandin F2




However, modern chemical biology and lipidomics have revised this view. We now understand that the



Part 1: The Metabolic Context & Biosynthesis

To understand the physiological role, one must first master the metabolic flux. 15-keto-PGF2

The 15-PGDH Gatekeeper

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15(S)-hydroxyl group of PGF2ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12
  • Receptor Desensitization: It drastically reduces affinity for the G-protein coupled FP receptor, effectively terminating the canonical calcium signaling associated with PGF2

    
     (e.g., smooth muscle contraction).
    
  • Chemical Activation: It creates an electrophilic center (the enone), shifting the molecule's mode of action from ligand-receptor binding to covalent protein modification.

The PGFM Trap

In systemic circulation, 15-keto-PGF2


13,14-dihydro-15-keto-PGF2

(PGFM)
  • 15-keto-PGF2

    
    :  Short half-life, biologically reactive (electrophile).
    
  • PGFM: Long half-life, biologically inert (mostly), primary urinary metabolite.

Critical Insight: In inflammatory states (e.g., sepsis, shock), the activity of 13-PGR may be saturated or downregulated, leading to the tissue accumulation of 15-keto-PGF2

Visualization: The Catabolic Cascade

PGF2a_MetabolismPGF2aPGF2α(Active Pro-Inflammatory)Enz115-PGDH(Oxidation)PGF2a->Enz1Keto15-keto-PGF2α(Electrophilic Intermediate)Enz1->Keto -2H (NAD+ -> NADH)Enz213-PGR(Reduction)Keto->Enz2NoteContains α,β-unsaturated ketone(Michael Acceptor)Keto->NotePGFMPGFM(Stable Urinary Metabolite)Enz2->PGFM +2H (NADPH -> NADP+)

Figure 1: The catabolic pathway of PGF2


Part 2: Physiological Roles in Inflammation

Resolution of Inflammation (The "Class Switching" Hypothesis)

While PGF2


  • Mechanism: By competing for the FP receptor with significantly lower affinity (approx. 10-fold reduction), it may act as a partial antagonist or simply dilute the active pool of PGF2

    
    , dampening the signal.
    
  • Clinical Relevance: In conditions like Splanchnic Artery Occlusion Shock , plasma levels of 15-keto-PGF2

    
     rise significantly.[3] This suggests that during massive inflammatory insults, the clearance capacity of the kidney is overwhelmed, or 15-PGDH is upregulated to mitigate the cytokine storm.
    
Electrophilic Signaling (The Nrf2/Keap1 Axis)

This is the frontier of eicosanoid biology. Similar to its E-series counterpart (15-keto-PGE2), 15-keto-PGF2


  • The Chemistry: This moiety is a "Michael acceptor," capable of forming covalent bonds with nucleophilic thiols (cysteine residues) on proteins.

  • The Target: Evidence suggests these enone-prostaglandins can modify Keap1 , the negative regulator of Nrf2.[4]

  • The Outcome: Modification of Keap1 prevents Nrf2 degradation -> Nrf2 translocates to the nucleus -> Upregulation of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).[5]

  • Differentiation: While 15-keto-PGE2 is a potent PPAR

    
     agonist, 15-keto-PGF2
    
    
    appears to rely more on this electrophilic stress response, contributing to cytoprotection during the resolution phase.
Distinction from Isoprostanes

Researchers must distinguish enzymatic 15-keto-PGF2

8-iso-15-keto-PGF2

  • 8-iso-15-keto-PGF2

    
    :  Derived from non-enzymatic lipid peroxidation (oxidative stress). It is a potent vasoconstrictor acting via the Thromboxane (TP) receptor.
    
  • 15-keto-PGF2

    
    :  Derived from COX/15-PGDH.
    
  • Implication: If your sample contains high levels of the 15-keto metabolite but low COX activity, you may be looking at oxidative stress markers (isoprostanes) rather than inflammatory resolution.

Part 3: Experimental Workflow & Measurement

Measuring 15-keto-PGF2

Comparison of Detection Methods
FeatureLC-MS/MS (Gold Standard)ELISA / Immunoassay
Specificity High (Distinguishes isomers)Moderate (Cross-reactivity with PGF2

)
Sensitivity High (pg/mL range)High (pg/mL range)
Sample Prep Complex (SPE extraction required)Simple (Direct or dilute)
Throughput ModerateHigh
Primary Risk Ion suppression in plasmaFalse positives from PGFM or PGF2

Protocol: Sample Preparation for LC-MS/MS

Trustworthiness Check: Prostaglandins are generated ex vivo by platelets during blood collection. You must inhibit COX immediately.

Materials:

  • Indomethacin (COX inhibitor)

  • BHT (Butylated hydroxytoluene - Antioxidant)

  • Deuterated internal standard (d4-15-keto-PGF2

    
    )
    

Step-by-Step Methodology:

  • Collection: Draw whole blood into EDTA tubes containing Indomethacin (10

    
    M final) and BHT (20 
    
    
    M final).
    • Why? Indomethacin stops artificial PGF2

      
       production. BHT prevents lipid peroxidation which could mimic 15-keto markers.
      
  • Separation: Centrifuge immediately at 4°C (1500 x g for 10 min) to separate plasma.

    • Critical: Do not freeze whole blood; cell lysis releases arachidonic acid.

  • Spiking: Add 10 ng of d4-15-keto-PGF2

    
     internal standard to 200 
    
    
    L plasma.
    • Why? Corrects for extraction loss and ionization variability.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition HLB cartridges with Methanol then Water (pH 3.0).

    • Load acidified plasma (pH 3.0).

    • Wash with 5% Methanol.

    • Elute with 100% Methanol.

  • Analysis: Evaporate methanol under nitrogen, reconstitute in mobile phase, and inject into LC-MS/MS (MRM mode). Monitor transition m/z 351

    
     333 (loss of water) or specific fragments.
    

Part 4: Molecular Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of 15-keto-PGF2

Signaling_PathwaysKeto15-keto-PGF2αFP_RecFP Receptor(Low Affinity)Keto->FP_Rec Weak BindingKeap1Keap1(Cysteine Sensor)Keto->Keap1 Michael Addition(Electrophilic Attack)CalciumReduced Ca2+SignalingFP_Rec->Calcium Attenuated ResponseNrf2Nrf2Keap1->Nrf2 ReleasesAREARE Genes(HO-1, NQO1)Nrf2->ARE Translocation &TranscriptionResolutionInflammationResolutionCalcium->ResolutionARE->Resolution Cytoprotection

Figure 2: Dual signaling mechanisms. 15-keto-PGF2

References

  • Tai, H. H., et al. (2002). Prostaglandin catabolizing enzymes. Prostaglandins & Other Lipid Mediators.[2][4][6][7][8][9][10] Retrieved from [Link]

  • Kanzaki, H., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. Retrieved from [Link]

  • Cho, H. Y., et al. (2018). The Nrf2-Keap1 pathway: A new target for inflammation. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Basu, S. (2010). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling.[5][11] Retrieved from [Link]

15-keto-PGF2alpha in cellular and molecular biology

Technical Guide: 15-keto-PGF2 in Cellular Metabolism and Signaling

Role: Transient Metabolic Intermediate & Enzymatic Checkpoint Audience: Senior Scientists, Lipidomic Researchers, and Drug Discovery Leads

Part 1: Executive Summary & Biochemical Context

In the arachidonic acid cascade, 15-keto-Prostaglandin F2


 (15-keto-PGF2

)
15-hydroxyprostaglandin dehydrogenase (15-PGDH)


1

While often dismissed merely as an "inactive metabolite," 15-keto-PGF2

rate-limiting inactivation step

15-PGDH enzymatic activity
The Metabolic Cascade

PGF2

  • Oxidation: PGF2

    
     is oxidized at C-15 by 15-PGDH  to form 15-keto-PGF2
    
    
    .
  • Reduction: The

    
     double bond is reduced by 13,14-reductase  to form 13,14-dihydro-15-keto-PGF2
    
    
    (PGFM)
    .

Critical Distinction:

  • 15-keto-PGF2

    
    :  The transient intermediate. Measures immediate enzyme kinetics.
    
  • PGFM: The stable terminal metabolite. Measures total systemic PGF2

    
     production (biomarker).
    
Visualization: The Inactivation Pathway

The following diagram illustrates the enzymatic conversion and the structural checkpoints.

PGF2a_Metabolismcluster_legendLegendAAArachidonic AcidPGF2aPGF2α(Active Agonist)AA->PGF2aSynthesisKeto15-keto-PGF2α(Transient Intermediate)PGF2a->KetoOxidation (C-15)PGFMPGFM(13,14-dihydro-15-keto-PGF2α)(Stable Biomarker)Keto->PGFMReduction (C-13)COXCOX-1/2Aldose ReductasePGDH15-PGDH(Rate Limiting)ReductaseΔ13-Reductasekey1Active Signalingkey2Inactivation Step

Figure 1: The metabolic inactivation of PGF2

Part 2: Biological Significance & Signaling

The "Inactive" Myth vs. Reality

Unlike 15-keto-PGE2, which retains significant signaling capacity (e.g., inhibiting STAT3), 15-keto-PGF2


  • Mammalian Physiology: Its formation represents the cessation of signaling. In luteolysis, the pulse of PGF2

    
     must be terminated rapidly to allow for cyclic control; 15-PGDH upregulation is the mechanism.
    
  • Non-Mammalian Signaling: Interestingly, in teleost fish (e.g., salmon, goldfish), 15-keto-PGF2

    
     functions as a potent olfactory pheromone , triggering spawning behaviors. This evolutionary divergence highlights that the molecule can be a ligand, but mammalian receptors have evolved to ignore it.
    
Clinical Relevance: 15-PGDH as a Tumor Suppressor

15-PGDH is downregulated in many cancers (colon, breast, gastric).

  • Mechanism: Loss of 15-PGDH leads to accumulation of PGE2 and PGF2

    
    , promoting proliferation.
    
  • Drug Development: Small molecule inhibitors of 15-PGDH (e.g., SW033291) are being studied to boost prostaglandin levels in tissue regeneration models. Conversely, measuring 15-keto-PGF2

    
     formation is the gold standard for assessing 15-PGDH restoration therapies .
    

Part 3: Analytical Methodologies

Distinguishing 15-keto-PGF2

LC-MS/MS
Comparative Analysis: ELISA vs. LC-MS/MS
FeatureELISA (PGFM Targeted)LC-MS/MS (15-keto Targeted)
Primary Analyte 13,14-dihydro-15-keto-PGF2

15-keto-PGF2

(Distinct m/z)
Stability High (Stable in plasma/urine)Low (Degrades to PGFM or oxidizes)
Sensitivity ~10–20 pg/mL~1–5 pg/mL (Method dependent)
Specificity Cross-reactivity variesHigh (differentiation from isomers)
Use Case Clinical Biomarker / In vivo monitoringEnzyme Kinetics / In vitro turnover

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of 15-keto-PGF2

Objective: To specifically quantify the transient intermediate without interference from PGFM or isoprostanes.

1. Sample Preparation (Solid Phase Extraction)

  • Matrix: Cell culture supernatant or tissue homogenate (flash frozen).

  • Acidification: Acidify sample to pH 3.0 using 1M Formic Acid (stabilizes the protonated form).

  • Internal Standard: Spike with 15-keto-PGF2

    
    -d4  (deuterated standard) to account for recovery loss.
    
  • Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: Methanol (2 mL) -> Water (2 mL).

    • Load: Acidified sample.[2]

    • Wash: 5% Methanol in water (removes salts).

    • Elute: 100% Methanol or Ethyl Acetate.

  • Drying: Evaporate under nitrogen stream; reconstitute in Mobile Phase A/B (50:50).

2. LC Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 30% B to 90% B over 10 minutes.

3. MS/MS Transitions (Negative Ion Mode) Differentiation is based on the parent mass and unique fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15-keto-PGF2

351.2 289.2 (Loss of H2O+CO2)-25
PGFM 353.2193.1-28
PGF2

353.2193.1 / 309.2-28

4. Data Interpretation

  • 15-keto-PGF2

    
      will elute earlier than PGF2
    
    
    due to the ketone group reducing polarity slightly compared to the hydroxyl, but retention times must be empirically determined with standards.
Protocol B: 15-PGDH Activity Assay (In Vitro)

Objective: Measure the conversion rate of PGF2


Reagents:

  • Substrate: PGF2

    
     (10 µM final).
    
  • Cofactor: NAD+ (1 mM final). Note: 15-PGDH is NAD+-dependent.[1]

  • Buffer: 0.1 M Tris-HCl, pH 7.4.

Workflow:

  • Lysate Prep: Homogenize tissues/cells in cold Tris-HCl. Centrifuge 10,000 x g to remove debris.

  • Incubation: Mix 100 µL lysate + 1 mM NAD+ + 10 µM PGF2

    
    .
    
  • Time Course: Incubate at 37°C. Aliquot samples at 0, 5, 10, 30 mins.

  • Termination: Stop reaction immediately by adding ice-cold Ethanol (1:1 v/v) or reducing pH to 3.0.

  • Detection: Analyze via Protocol A (LC-MS) .

    • Calculation: Rate of disappearance of PGF2

      
       vs. Rate of appearance of 15-keto-PGF2
      
      
      .
    • Validation: Use a specific 15-PGDH inhibitor (e.g., SW033291) in control wells; conversion should be blocked.

Visualization: Experimental Workflow

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleCell Lysate / TissueSpikeAdd Substrate (PGF2α)+ Cofactor (NAD+)Sample->SpikeIncubateIncubate 37°C(0-30 mins)Spike->IncubateStopStop Reaction(Acidification/EtOH)Incubate->StopSPESolid Phase Extraction(HLB Cartridge)Stop->SPELCReverse Phase LC(C18 Column)SPE->LCMSMS/MS DetectionTarget: m/z 351.2 -> 289.2LC->MS

Figure 2: Step-by-step workflow for determining 15-PGDH activity via 15-keto-PGF2

References

  • Basu, S. (2025). Metabolism of PGF2α and measurement of 13,14-dihydro-15-keto-PGF2α. ResearchGate. Retrieved from [Link]

  • Tai, H. H., et al. (2021). 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) in cancer and tissue repair. MDPI. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Novel UHPLC-MS/MS Method for Measuring Prostaglandin Metabolites. Retrieved from [Link]

Technical Guide: 15-Keto-PGF2alpha in Animal Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Monitoring Prostaglandin Turnover, Inflammation, and Oxidative Stress

Executive Summary

This guide provides a technical framework for the quantification and interpretation of 15-keto-Prostaglandin F2alpha (15-keto-PGF2α) and its downstream stable metabolite 13,14-dihydro-15-keto-PGF2α (PGFM) in animal disease models.

While Prostaglandin F2α (PGF2α) is the primary bioactive lipid mediator in reproductive physiology and inflammation, its rapid metabolism renders it a poor circulating biomarker. The 15-keto metabolites serve as the definitive index of in vivo PGF2α biosynthesis. This document outlines the metabolic rationale, validated disease models (reproductive, inflammatory, and oxidative), and precise analytical protocols required for high-integrity data in drug development and basic research.

Metabolic Context & Biological Rationale[1]

The Instability of PGF2α

In most mammalian species, PGF2α has a circulating half-life of less than one minute. Upon passing through the lungs, it is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGF2α . This intermediate is biologically active but transient. It is further reduced by Δ13-reductase to form the stable metabolite PGFM (13,14-dihydro-15-keto-PGF2α).

Key Technical Distinction:

  • 15-keto-PGF2α: The immediate product of 15-PGDH. Measurement reflects immediate-early degradation activity.

  • PGFM: The terminal stable metabolite. Measurement reflects total systemic PGF2α output over a longer window.

The Oxidative Stress Pathway (Isoprostanes)

Researchers must distinguish enzymatic 15-keto-PGF2α from 8-iso-15-keto-PGF2α . The latter is a metabolite of 8-iso-PGF2α (an isoprostane produced by non-enzymatic lipid peroxidation).

  • Enzymatic (COX-derived): Inflammation/Reproduction marker.

  • Non-Enzymatic (ROS-derived): Oxidative stress marker.

Metabolic Pathway Diagram

The following diagram illustrates the degradation cascade and the divergence between enzymatic and oxidative pathways.

Figure 1: Metabolic cascade distinguishing enzymatic PGF2α turnover from oxidative stress-induced isoprostane pathways.

Applications in Animal Disease Models[2][3]

Reproductive Pathology & Physiology

PGF2α is the primary luteolytic agent in many species. Monitoring its metabolites is standard for assessing luteal regression, pregnancy maintenance, and parturition.

Model TypeSpeciesApplicationMechanistic Insight
Luteolysis Bovine, OvineEstrous cycle monitoringPulsatile release of PGF2α causes Corpus Luteum regression. PGFM spikes correlate with progesterone drop.
Pregnancy Felids (Big Cats), PandasNon-invasive diagnosisPGFM levels in feces/urine rise significantly during the last trimester, unlike progesterone which can be confounded by pseudopregnancy.
Parturition Canine, MurinePrediction of laborA massive surge in PGFM precedes labor. Failure of this surge indicates uterine inertia or dystocia.
Inflammation and Sepsis Models

In systemic inflammation, COX-2 induction leads to massive PGF2α synthesis. Because PGF2α is vasoactive (constrictor), its clearance is critical.

  • Porcine Sepsis Model: Intravenous endotoxin (LPS) triggers a rapid rise in plasma PGFM (up to 100-fold). This correlates with pulmonary hypertension.

  • Mechanism: The lung is the primary site of 15-PGDH activity. In Acute Respiratory Distress Syndrome (ARDS), 15-PGDH activity may be compromised, altering the PGF2α/15-keto-PGF2α ratio.

Neonatal Maladjustment & Ischemia
  • Equine Model: "Dummy foal" syndrome (hypoxic-ischemic encephalopathy).

  • Observation: Diseased foals show significantly elevated plasma PGFM compared to healthy neonates.[1] This reflects both systemic inflammation and the stress of hypoxic transition.

Analytical Methodologies

To ensure scientific integrity, one must choose the correct analytical platform. LC-MS/MS is the gold standard for specificity, while ELISA is acceptable for high-throughput screening if validated for cross-reactivity.

Sample Collection & Handling (Critical Control Point)

Prostaglandins are generated ex vivo by platelet activation during blood draw. Strict adherence to the following protocol is required to prevent artifactual elevation.

Protocol: Plasma Collection for PGFM/15-keto-PGF2α

  • Syringe Prep: Use a syringe pre-loaded with Indomethacin (10 µM final conc.) or Aspirin to immediately inhibit COX activity.

  • Anticoagulant: Use EDTA tubes. Avoid Heparin if performing PCR later (inhibits polymerase), though Heparin is acceptable for lipids.

  • Centrifugation: Spin immediately at 4°C (1500 x g for 15 min).

  • Storage: Separate plasma and store at -80°C. Stable for 6-12 months. Avoid freeze-thaw cycles.

Solid Phase Extraction (SPE)

Direct analysis of plasma is discouraged due to matrix effects (ion suppression in MS, non-specific binding in ELISA).

  • Acidification: Acidify 1 mL plasma to pH 3.0 using 1N HCl. (Protonates the carboxylic acid group, enhancing binding to hydrophobic resin).

  • Column: Use C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Conditioning: Methanol followed by Water (pH 3.0).

  • Loading: Apply sample.

  • Wash: 5% Methanol in Water.

  • Elution: Ethyl Acetate containing 1% Methanol.

  • Drying: Evaporate under Nitrogen stream; reconstitute in Assay Buffer (ELISA) or Mobile Phase (LC-MS).

LC-MS/MS Quantification

Target Analyte: 13,14-dihydro-15-keto-PGF2α (PGFM) Internal Standard: PGFM-d4 (Deuterated).

  • Ionization: ESI Negative Mode (Carboxylate anion).

  • Transitions (MRM):

    • Precursor: m/z 353.2 [M-H]-

    • Product Ions: m/z 309 (Loss of CO2), m/z 193 (Diagnostic fragment).

  • Chromatography: Reverse Phase C18.

    • Mobile Phase A: Water + 0.01% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

Experimental Workflow Diagram

The following diagram details the decision logic and workflow for analyzing these metabolites in a disease model.

Workflow Start Animal Model (Sepsis / Reproduction) Sample Blood Collection (+ Indomethacin) Start->Sample Timepoint Prep Plasma Separation (4°C, 1500g) Sample->Prep < 30 mins SPE SPE Extraction (C18 / HLB) Prep->SPE Remove Matrix Choice Select Method SPE->Choice ELISA Competitive ELISA (High Throughput) Choice->ELISA Screening LCMS LC-MS/MS (High Specificity) Choice->LCMS Validation Result Data Analysis (Normalize to Protein/Creatinine) ELISA->Result LCMS->Result

Figure 2: Standardized workflow for the extraction and quantification of PGF2α metabolites.

Data Interpretation & Troubleshooting

Normal Ranges (Basal)
  • PGFM (Plasma): Typically 10–50 pg/mL in healthy resting animals (species dependent).

  • PGFM (Urine): Higher concentrations; normalize to Creatinine to account for dilution.

Common Artifacts
  • False Highs: Delayed centrifugation, lack of COX inhibitors during collection, hemolysis.

  • False Lows: Degradation due to improper storage (repeated freeze/thaw), inefficient SPE recovery.

Causality Check

If PGFM is elevated but 15-keto-PGF2α is low, it suggests highly efficient 13,14-reductase activity. If 15-keto-PGF2α is disproportionately high relative to PGFM, consider inhibition of the reductase enzyme or saturation of the metabolic pathway (common in severe overdose or massive necrosis).

References

  • Basu, S. (2007).[2] Novel cyclooxygenase-catalyzed bioactive prostaglandin F2alpha: from physiology to new principles in inflammation.[2] Medicinal Research Reviews.

  • Dehnhard, M., et al. (2015).[3] Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay.[3] PLOS ONE. [3]

  • Granström, E., & Kindahl, H. (1982). Radioimmunoassay of the major plasma metabolite of PGF2alpha, 15-keto-13,14-dihydro-PGF2alpha. Methods in Enzymology.

  • Panzani, S., et al. (2009).[1] Concentrations of 15-ketodihydro-PGF2alpha, cortisol, and progesterone in the plasma of healthy and pathologic newborn foals.[1] Theriogenology.

  • Helmersson-Karlqvist, J., et al. (2015).[4] Prostaglandin F2α formation is associated with mortality in a Swedish community-based cohort of older males.[4] European Heart Journal.

  • Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit Product Information.

Sources

15-keto-PGF2alpha as a pheromone in fish

15-Keto-PGF2 : The Post-Ovulatory Pheromone in Teleost Fish

Technical Guide for Chemical Ecology & Reproductive Signaling

Executive Summary

In teleost fish, reproductive synchrony is mediated by a "dual-role" chemical strategy.[1][2] Prostaglandin F2


15-keto-prostaglandin F2

(15-keto-PGF2

)
123sex pheromone45

This guide details the biochemical genesis, olfactory detection mechanisms, and experimental protocols for validating 15-keto-PGF2

Part 1: Biochemistry & Signal Generation[6]

The Metabolic Conversion

Unlike terrestrial pheromones which are often volatile, aquatic pheromones must be water-soluble and stable. PGF2


  • Deactivation: It terminates the hormonal action of PGF2

    
     within the female.
    
  • Signal Generation: It creates a chemically stable marker of ovulation that persists in the water column.

Key Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH ).[6]

Biosynthesis Pathway Visualization

The following diagram illustrates the transition from endogenous hormonal signaling to exogenous pheromonal release.

BiosynthesisAAArachidonic Acid(Precursor)PGF2aPGF2α(Active Hormone)AA->PGF2aCyclooxygenase PathwayCOXCOX-2(Enzyme)COX->PGF2aKeto15-keto-PGF2α(Pheromone)PGF2a->KetoOxidation via 15-PGDHPGDH15-PGDH(Metabolic Enzyme)PGDH->KetoExcretionUrine/Water ColumnKeto->ExcretionRenal Clearance

Figure 1: Biosynthetic pathway of 15-keto-PGF2

Part 2: Olfactory Detection Mechanisms[8]

Receptor Specificity (The "Labeled Line")

Research in model species like Danio rerio (Zebrafish) and Carassius auratus (Goldfish) indicates that 15-keto-PGF2

Olfactory Receptors (ORs)
  • Receptor Identification: Studies have identified the Or114 family (specifically Or114-1 and Or114-2 in zebrafish) as the primary mediators for F-series prostaglandins.[1]

  • Sensitivity: Male goldfish exhibit extreme sensitivity to 15-keto-PGF2

    
    , with detection thresholds as low as 
    
    
    M
    .[3][6]
  • Discrimination: Cross-adaptation studies using Electro-olfactograms (EOG) demonstrate that 15-keto-PGF2

    
     and PGF2
    
    
    bind to distinct, though likely related, receptor sites.[3] Saturation of the PGF2
    
    
    receptor does not fully abolish the response to 15-keto-PGF2
    
    
    , confirming separate detection channels.
Neuroendocrine Cascade

Upon binding to the ORs, the signal is transduced via a "labeled line" pathway—a dedicated neural circuit that bypasses general olfactory processing to trigger immediate reproductive behavior.

SignalingWaterWaterborne15-keto-PGF2αOEOlfactory Epithelium(Ciliated OSNs)Water->OELigand BindingOBOlfactory Bulb(Ventromedial Glomeruli)OE->OBAxonal TransmissionBrainTelencephalon &HypothalamusOB->BrainNeural ProjectionPituitaryPituitary GlandBrain->PituitaryGnRH ReleaseBehaviorCourtship Behavior(Nudging/Chasing)Brain->BehaviorMotor CommandTestisTestisPituitary->TestisGtH-II SecretionMiltMilt (Sperm)ProductionTestis->MiltSteroidogenesis

Figure 2: The Olfactory-Endocrine Axis. Detection of the pheromone triggers both immediate behavioral responses and delayed physiological priming (milt production).

Part 3: Experimental Protocols

To validate 15-keto-PGF2

7
Electro-olfactogram (EOG) Recording

The EOG measures the summated generator potential of olfactory receptor neurons. It is the gold standard for determining peripheral olfactory sensitivity.

Equipment Requirements:

  • Vibration-isolation table.

  • Ag/AgCl electrodes in 3M KCl agar-filled glass capillaries.

  • DC Amplifier (high impedance).

  • Perfusion system (gravity flow or peristaltic pump).

Protocol Steps:

  • Anesthesia: Anesthetize fish (e.g., MS-222, 50-100 mg/L) and immobilize in a recording trough.

  • Perfusion: Perfuse gills with aerated water containing anesthetic. Perfuse the olfactory rosette with background water (flow rate ~5-10 mL/min).

  • Electrode Placement:

    • Recording Electrode: Place the tip gently on the midline of the olfactory rosette raphe.

    • Reference Electrode: Place on the skin of the head (naris bridge).

  • Stimulus Delivery: Introduce 15-keto-PGF2

    
     (dissolved in vehicle) into the perfusion stream for 5 seconds.
    
  • Data Analysis: Measure the amplitude of the negative phasic displacement (mV) relative to the baseline. Normalize responses against a standard control (e.g.,

    
     M L-Serine or Bile Acid) to account for individual variation.
    
Behavioral Bioassay (Y-Maze)

To confirm that electrical detection translates to attraction.

Setup:

  • Y-Maze flume tank with laminar flow.

  • Two inlet arms: Control (Vehicle) vs. Stimulus (15-keto-PGF2

    
    ).
    

Protocol Steps:

  • Acclimation: Allow male fish to acclimate to the flume for 30 minutes.

  • Release: Introduce

    
     M 15-keto-PGF2
    
    
    into one arm.
  • Scoring: Record the time spent in each arm over a 10-minute period.

  • Criteria: A valid response is defined as >60% time spent in the stimulus plume with active upstream swimming behavior.

Part 4: Comparative Data & Applications

Sensitivity Thresholds by Species

The following table summarizes the detection thresholds for 15-keto-PGF2

SpeciesDetection Threshold (M)Physiological ResponsePrimary Reference
Goldfish (C. auratus)

Milt volume increase; CourtshipSorensen et al. [1]
Atlantic Salmon (S. salar)

Priming (Testosterone elevation)Moore & Waring [2]
Zebrafish (D. rerio)

Courtship; OvipositionYabuki et al. [3]
Common Carp (C. carpio)

AggregationLim & Sorensen [4]
Applications in Industry
  • Invasive Species Control: Pheromones can be used to trap invasive cyprinids (e.g., Common Carp in Australia/USA). Synthetic 15-keto-PGF2

    
     acts as a lure for sexually active males, increasing trapping efficiency.
    
  • Aquaculture: Synchronizing milt production in male broodstock to match female ovulation, improving fertilization rates in artificial spawning scenarios.

References

  • Sorensen, P. W., Hara, T. J., Goetz, F. W., & Stacey, N. E. (1988). F prostaglandins function as potent olfactory stimulants that comprise the postovulatory female sex pheromone in goldfish. Biology of Reproduction, 39(5), 1039-1050. Link

  • Moore, A., & Waring, C. P. (1996). Electrophysiological and endocrinological evidence that F-series prostaglandins function as priming pheromones in mature male Atlantic salmon (Salmo salar) parr. Journal of Experimental Biology, 199(10), 2307-2316. Link

  • Yabuki, Y., Koide, T., Miyasaka, N., Wakisaka, N., Masuda, M., Ohkura, M., ... & Yoshihara, Y. (2016). Olfactory receptor for prostaglandin F2

    
     mediates male fish courtship behavior.[5] Nature Neuroscience, 19(7), 897-904. Link
    
  • Lim, H., & Sorensen, P. W. (2010). Polar metabolites from the seminal fluid of male common carp (Cyprinus carpio) stimulate the olfactory system of female conspecifics. Chemical Senses, 35(1), 1-11. Link

Methodological & Application

Application Note: Radioimmunoassay for 15-keto-Prostaglandin F2α

[1][2][3]

Abstract

This protocol details the quantitative measurement of 15-keto-PGF2α using a competitive radioimmunoassay (RIA). Unlike stable metabolite assays, this procedure emphasizes the preservation of the transient 15-keto moiety through rapid sample stabilization and optimized extraction. The method utilizes a tritiated (

Biological Pathway & Rationale

Prostaglandin F2α (PGF2α) is rapidly metabolized in the lungs and tissues. The first step involves oxidation of the C-15 hydroxyl group by 15-PGDH to form 15-keto-PGF2α .[1] This intermediate is then rapidly reduced by

Figure 1: PGF2α Metabolic Pathway The following diagram illustrates the critical position of 15-keto-PGF2α as the gatekeeper metabolite.

PGF2alpha_MetabolismPGF2aProstaglandin F2α(Active Lipid)Enz115-PGDH(Rate Limiting)PGF2a->Enz1Keto15-keto-PGF2α(Target Analyte)Enz1->KetoOxidationEnz2Δ13-15-keto-PGReductaseKeto->Enz2PGFM13,14-dihydro-15-keto-PGF2α(Stable Metabolite PGFM)Enz2->PGFMReduction

Caption: The metabolic cascade of PGF2α. 15-keto-PGF2α is the transient intermediate formed by 15-PGDH.

Experimental Workflow Overview

The assay relies on the competition between endogenous 15-keto-PGF2α in the sample and added tritium-labeled 15-keto-PGF2α (

Figure 2: RIA Workflow Logic

RIA_Workflowcluster_prepPhase 1: Sample Prepcluster_bindingPhase 2: Competitive Bindingcluster_separationPhase 3: Separation & DetectionSampleBiological Sample(Plasma/Tissue)ExtractAcidified Extraction(pH 3.5, Ethyl Acetate)Sample->ExtractDryEvaporation under N2Extract->DryReconReconstitution inRIA BufferDry->ReconMixCombine:Sample + Antibody + 3H-TracerRecon->MixIncubateEquilibrium Incubation(4°C, 18-24 Hours)Mix->IncubateDCCAdd Dextran-CoatedCharcoal (DCC)Incubate->DCCSpinCentrifuge(Charcoal pellets Free ligand)DCC->SpinCountLiquid ScintillationCounting (Supernatant)Spin->Count

Caption: Step-by-step RIA workflow from extraction to scintillation counting.

Materials and Reagents
A. Critical Reagents
  • 15-keto-PGF2α Standard: Crystalline standard (e.g., Cayman Chemical, CAS 35850-13-6). Store at -20°C.

  • Tracer:

    
    -15-keto-PGF2α. High specific activity (>100 Ci/mmol) is preferred for maximum sensitivity.
    
  • Primary Antibody: Rabbit anti-15-keto-PGF2α serum.[2][3]

    • Validation Requirement: Cross-reactivity with PGF2α must be <1.0% and with PGFM <5.0% to ensure specificity.

  • Assay Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.1% Gelatin and 0.01% Sodium Azide.

B. Separation Reagents[4]
  • Dextran-Coated Charcoal (DCC) Suspension:

    • Norit A Charcoal: 1.0% (w/v)

    • Dextran T-70: 0.1% (w/v)

    • Dissolve in assay buffer. Stir constantly on ice during use.

Detailed Protocol
Phase I: Sample Collection & Extraction (Crucial for Stability)

Scientific Integrity Note: 15-keto-PGF2α is an intermediate.[5][4][1][6][7][8][9][10] In plasma, it can degrade or be generated artificially by platelet activation during collection.

  • Collection: Collect blood into tubes containing EDTA and Indomethacin (10 µM final) to block ex vivo cyclooxygenase activity. Centrifuge immediately at 4°C to separate plasma.

  • Acidification: Transfer 1 mL plasma to a glass tube. Adjust pH to 3.5–4.0 using 1N HCl.

    • Why: Protonation of the carboxylic acid group (COOH -> COOH) renders the prostaglandin hydrophobic, allowing organic solvent extraction.

  • Extraction: Add 3 mL Ethyl Acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Recovery: Transfer the upper organic phase to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of Nitrogen (

    
    ).
    
  • Reconstitution: Dissolve the residue in 100 µL of Assay Buffer.

Phase II: The Assay (Competitive Binding)

Setup: Perform all steps on ice. Run standards and samples in triplicate.

  • Standard Curve Preparation:

    • Prepare serial dilutions of 15-keto-PGF2α standard in Assay Buffer ranging from 5 pg/mL to 2,000 pg/mL.

  • Tube Setup:

    • Total Count (TC): Buffer + Tracer (no charcoal separation).

    • Non-Specific Binding (NSB): Buffer + Tracer (no antibody).

    • Maximum Binding (B0): Buffer + Tracer + Antibody.

    • Standards/Samples: Standard/Sample + Tracer + Antibody.

  • Addition:

    • Add 100 µL Standard or Sample.

    • Add 100 µL

      
      H-Tracer (~10,000 cpm).
      
    • Add 100 µL Antibody (diluted to bind 40-50% of tracer in B0 tubes).

  • Incubation: Vortex gently. Incubate at 4°C for 18–24 hours.

    • Mechanism:[4][11] Equilibrium is reached slowly at 4°C, but this temperature prevents protein degradation and improves antibody affinity.

Phase III: Separation & Counting
  • Separation: Add 500 µL of cold DCC suspension to all tubes except TC.

  • Adsorption: Incubate on ice for 10 minutes.

    • Mechanism:[4][11] Charcoal adsorbs the free (unbound) ligand. The antibody-bound ligand remains in the supernatant (excluded by Dextran).

  • Centrifugation: Centrifuge at 2,500 x g for 15 minutes at 4°C.

  • Counting: Decant the supernatant (containing Bound fraction) into scintillation vials. Add 5 mL scintillation cocktail.

  • Measurement: Count for 2–5 minutes in a beta-counter.

Data Analysis & Validation

Calculation:

  • Average the CPM for triplicates.

  • Calculate % Bound (%B/B0):

    
    
    
  • Curve Fitting: Plot

    
     (y-axis) vs. Log[Concentration] (x-axis). Use a Logit-Log transformation or 4-Parameter Logistic (4PL) regression for the most accurate interpolation.
    

Table 1: Typical Cross-Reactivity Profile (Specificity Check) Ensure your antibody meets these specifications to avoid false positives from the precursor or stable metabolite.

CompoundCross-Reactivity (%)Significance
15-keto-PGF2α 100% Target Analyte
PGF2α< 0.5%Precursor (High abundance in tissue)
13,14-dihydro-15-keto-PGF2α (PGFM)< 5.0%Stable Metabolite (High abundance in plasma)
PGE2< 0.1%Distinct Prostaglandin
15-keto-PGE2< 1.0%Parallel pathway metabolite
Troubleshooting Guide

Table 2: Common Issues and Solutions

SymptomProbable CauseCorrective Action
High NSB (>5% of TC) Charcoal stripping ineffective or old tracer.Prepare fresh DCC; check tracer purity.
Low B0 (<30% of TC) Antibody degradation or tracer degradation.Store Ab at -80°C; ensure tracer is not hydrolyzed.
Poor Replicates Pipetting error or incomplete charcoal separation.Use positive displacement pipettes; keep DCC stirred constantly.
Drifting Values Sample degradation during thaw.Keep samples on ice; add Indomethacin to buffer.
References
  • Granström, E., & Kindahl, H. (1976). Radioimmunoassay for 13,14-dihydro-15-keto-prostaglandin F2 alpha.[5][2][4][3][12] Methods in Enzymology, 86, 320-339. (Foundational methodology for PGF metabolites).[4]

  • Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 58(4), 319-325.

  • Cayman Chemical. (n.d.). 15-keto Prostaglandin F2α Product Information & CAS 35850-13-6.[1] (Source for authentic standards).

  • Sorensen, G., et al. (2012). Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. Journal of Animal Science, 90, 1-4. (Pharmacokinetics of PGF2a vs metabolites).

  • Arbor Assays. (n.d.). PGFM (13,14-Dihydro-15-keto-Prostaglandin F2alpha) ELISA Kit Protocol. (Modern comparative immunoassay reference).

Application Note: Targeted LC-MS/MS Quantitation of 15-keto-PGF2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method for 15-keto-PGF2alpha detection Content Type: Application Note & Protocol

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific detection and quantitation of 15-keto-Prostaglandin F2


 (15-keto-PGF2

)
. Unlike its downstream metabolite PGFM (13,14-dihydro-15-keto-PGF2

), which is the standard stable biomarker for systemic PGF2

production, 15-keto-PGF2

is the immediate product of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . Quantifying this specific intermediate provides unique insights into real-time 15-PGDH activity and metabolic flux in cell culture models, tissue homogenates, and inhibitor-treated biological matrices.[1] This guide addresses the critical challenges of isomer separation, matrix instability, and ionization suppression.

Scientific Context & Biological Significance

The Metabolic Trap: 15-keto-PGF2 vs. PGFM

Researchers often confuse 15-keto-PGF2


 with PGFM.[1] It is vital to distinguish the two for experimental validity:
  • 15-keto-PGF2

    
    :  The transient, direct product of PGF2
    
    
    
    oxidation by 15-PGDH.[1] It retains the
    
    
    double bond.
  • PGFM: The stable terminal metabolite formed after 15-keto-PGF2

    
     is reduced by 
    
    
    
    -15-ketoprostaglandin reductase (13-PGR).[1]

Why measure 15-keto-PGF2


? 
  • Enzyme Kinetics: To directly assay 15-PGDH activity without interference from downstream reductase activity.

  • In Vitro Studies: In cell types lacking 13-PGR, 15-keto-PGF2

    
     accumulates as the terminal product.
    
  • Inhibitor Screening: When testing drugs that block prostaglandin metabolism, this specific metabolite indicates the precise blockade point.[2]

MetabolicPathway cluster_0 Rapid In Vivo Conversion PGF2a PGF2α (Active Hormone) Keto 15-keto-PGF2α (Transient Intermediate) PGF2a->Keto 15-PGDH (Oxidation) PGFM PGFM (Stable Metabolite) Keto->PGFM 13-PGR (Reduction)

Figure 1: Metabolic pathway of PGF2


. 15-keto-PGF2

is the direct product of 15-PGDH activity.[1]

Method Development Strategy

Analyte Chemistry & Ionization
  • Molecular Weight: 352.47 g/mol .[2][1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily to form [M-H]

    
     at m/z 351.2 .[1]
    
  • Fragmentation: Unlike PGF2

    
     (which yields a characteristic m/z 193 fragment), the ketone group at C15 alters the fragmentation pattern.[2] The most abundant transitions typically involve neutral losses of water (18 Da) and CO
    
    
    
    (44 Da).
Chromatography (The Separation Challenge)

Isomeric interference is the primary failure mode.[2] 15-keto-PGF2


 must be separated from:
  • 8-iso-15-keto-PGF2

    
    :  An isoprostane isomer produced by oxidative stress, not enzymatic activity.[1]
    
  • 15-keto-PGE2: A ketone variant of PGE2 (isobaric if resolution is poor, though mass differs by 2 Da, isotope overlap can interfere).

Column Choice: A high-strength silica (HSS) or organosilica (BEH) C18 column is required. Standard C18 may not provide enough selectivity.[1]

  • Recommended: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (1.7 µm).

Experimental Protocol

Materials & Reagents
  • Standard: 15-keto-Prostaglandin F2

    
     (Cayman Chem Item No. 16720).[1]
    
  • Internal Standard (IS): 15-keto-Prostaglandin F2

    
    -d4 (if available) or PGF2
    
    
    
    -d4.[1] Note: Deuterated PGF2
    
    
    is an acceptable surrogate if the specific keto-IS is unavailable, provided retention times are stable.
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of SPE over protein precipitation reduces matrix suppression, essential for detecting low-abundance metabolites.

Workflow:

  • Sample Pre-treatment:

    • Thaw plasma/media on ice.[2][1]

    • Add 200 µL sample to 1.5 mL tube.

    • Spike IS: Add 10 µL of Internal Standard (100 ng/mL).

    • Acidify: Add 200 µL of pH 3.0 Formic Acid (0.1% in water) to protonate the carboxylic acid (improves SPE binding). Vortex 30s.

    • Critical Control point: If analyzing plasma, add indomethacin (10 µM) immediately upon collection to stop ex vivo COX activity.

  • SPE Loading (Oasis HLB):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water (0.1% FA).

    • Load: Apply acidified sample. Gravity flow or low vacuum.[1]

    • Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).[1]

    • Wash 2: 1 mL Hexane (Removes neutral lipids/fats - Crucial for plasma).[1]

    • Elute: 1 mL Ethyl Acetate containing 1% Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen gas at 35°C.

    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

    • Transfer to autosampler vial with glass insert.

SPE_Workflow Start Biological Sample (Plasma/Media) Acidify Acidify (pH 3.0) + Internal Standard Start->Acidify Cond Condition SPE (MeOH -> Water) Acidify->Cond Load Load Sample Cond->Load Wash Wash Steps: 1. 5% MeOH (Salts) 2. Hexane (Lipids) Load->Wash Elute Elute: Ethyl Acetate + 1% MeOH Wash->Elute Dry Evaporate & Reconstitute (80:20 Water:ACN) Elute->Dry

Figure 2: Solid Phase Extraction (SPE) workflow designed to minimize matrix effects.[2][1]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 or Waters ACQUITY).

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.[2][1][3][4]

  • Mobile Phase A: Water + 0.01% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]

    • Note: Acetic acid (0.1%) can be used if peak tailing is observed, but Formic Acid generally provides better ionization in negative mode for this compound.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
1.00 20 Load
8.00 60 Separation Gradient
8.50 98 Column Wash
10.50 98 Wash Hold
10.60 20 Re-equilibration

| 13.00 | 20 | End |[1]

Mass Spectrometry (Source Parameters):

  • Source: ESI Negative (ESI-).

  • Capillary Voltage: -2.5 kV (Optimize between -2.0 and -3.5 kV).

  • Desolvation Temp: 500°C.

  • Gas Flow: 800 L/hr (N2).[1][4]

MRM Transitions (Quantitation):

  • Precursor Ion: m/z 351.2 [M-H]

    
    [1]
    
  • Quantifier Product: m/z 315.2 [M-H - 2H

    
    O]
    
    
    
    • Collision Energy (CE): ~15-20 eV (Empirical optimization required).

  • Qualifier Product: m/z 271.2 [M-H - 2H

    
    O - CO
    
    
    
    ]
    
    
    • Collision Energy (CE): ~25-30 eV.[1]

Note on Isomers: 15-keto-PGF2


 typically elutes later  than PGF2

on a C18 column due to the loss of the hydroxyl group (less polar).

Validation & Quality Control

To ensure Trustworthiness (Part 2 of requirements), the method must be validated against these criteria:

  • Linearity: Construct a calibration curve from 10 pg/mL to 5000 pg/mL. Use 1/x weighted linear regression.

    
     must be > 0.99.[2][1]
    
  • Recovery: Spike blank matrix (e.g., charcoal-stripped plasma) at low, medium, and high concentrations (LQC, MQC, HQC) before extraction. Compare area counts to post-extraction spiked samples. Target recovery: > 80%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to a deuterated internal standard or dilute the sample.[2][1]

  • Stability: 15-keto-PGF2

    
     is sensitive to degradation.[1]
    
    • Benchtop stability: < 4 hours at 4°C.[2][1]

    • Freeze/thaw: Max 2 cycles.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or suppression.[1]Check mobile phase pH (must be acidic). Ensure Hexane wash in SPE was performed to remove phospholipids.
Peak Tailing Secondary interactions with silica.[1]Increase column temperature to 50°C or switch to Ammonium Acetate (5mM) buffer.
Double Peaks Isomer separation (8-iso form).[5]This is a "good" problem. It means your chromatography is working.[1] Identify the correct peak using a pure standard.
High Background Contamination.[1]Replace guard column.[1] Use LC-MS grade solvents only.

References

  • Basu, S. (1998). "Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index of inflammation and oxidative stress." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Cayman Chemical. (2023).[1] "15-keto Prostaglandin F2alpha Product Information & LC-MS Standards." Cayman Chemical Product Guide. Link

  • Kita, Y., et al. (2005). "Quantitative analysis of prostaglandins and their metabolites in biological samples by LC-MS/MS." Nature Protocols. (Adapted methodology for keto-metabolites).
  • Milne, G.L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols. Link (Provides foundational SPE logic for PGF2a analogs).

  • Wang, Y., et al. (2014). "Targeted Lipidomics of Eicosanoids and their Metabolites in Plasma by LC-MS/MS." Journal of Chromatography B. Link

Disclaimer: This protocol is for research use only. All MRM transitions and retention times should be experimentally verified on the user's specific instrument setup.

Sources

quantification of 15-keto-PGF2alpha in tissue homogenates

Quantification of 15-keto-PGF2 in Tissue Homogenates

Application Note & Technical Guide

Abstract & Biological Context

15-keto-Prostaglandin F2


 (15-keto-PGF2

)


15-hydroxyprostaglandin dehydrogenase (15-PGDH)12345

Quantifying 15-keto-PGF2

15-PGDH activity



Critical Technical Caveat: 15-keto-PGF2


13,14-dihydro-15-keto-PGF2

(PGFM)
5tissue homogenates

Metabolic Pathway Visualization

The following diagram illustrates the catabolic cascade, highlighting the specific window of detection for 15-keto-PGF2

PGF2a_MetabolismAAArachidonic AcidPGH2PGH2(Unstable Intermediate)AA->PGH2COX-1 / COX-2PGF2aPGF2α(Active Prostaglandin)PGH2->PGF2aPGF SynthaseKeto15-keto-PGF2α(Target Analyte)PGF2a->Keto15-PGDH(Oxidation)PGFM13,14-dihydro-15-keto-PGF2α(PGFM - Stable Metabolite)Keto->PGFMΔ13-Reductase(Reduction)

Figure 1: The metabolic pathway of PGF2

2

Pre-Analytical Considerations: The "Make or Break" Phase

Quantifying prostaglandins in tissue is notoriously difficult due to ex vivo artifactual generation . Mechanical stress during homogenization triggers Cyclooxygenase (COX) enzymes, which can synthesize massive amounts of PGF2


Mandatory Inhibitor Cocktail

To ensure data integrity, the following inhibitors must be present in the homogenization buffer before the tissue is added.

ComponentConcentrationFunctionMechanism
Indomethacin 10–15

M
COX InhibitionPrevents ex vivo synthesis of new PGF2

from Arachidonic Acid.
BHT (Butylated hydroxytoluene)0.005% (w/v)AntioxidantPrevents non-enzymatic lipid peroxidation (isoprostane formation).
EDTA 1–5 mMChelatorInhibits metalloproteases and calcium-dependent phospholipases.
Sample Collection Protocol
  • Harvest: Excise tissue and rinse immediately in ice-cold PBS (containing 10

    
    M Indomethacin) to remove blood.
    
  • Snap Freeze: Flash freeze in liquid nitrogen immediately if not homogenizing within 5 minutes.

  • Storage: Store at -80°C. Do not store at -20°C; prostaglandins degrade even in frozen tissue over time at higher temperatures.

Extraction Protocol: Solid Phase Extraction (SPE)

Direct analysis of tissue homogenates (via ELISA or LC-MS) is discouraged due to protein binding and lipid interference. SPE is the Gold Standard for purifying eicosanoids.

Materials
  • SPE Cartridges: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., 200 mg bed mass).

  • Homogenization Buffer: PBS (pH 7.4) + Inhibitor Cocktail.

  • Solvents: Ethanol, Ethyl Acetate, Water (HPLC Grade), Acetic Acid.

Step-by-Step Methodology
  • Homogenization:

    • Weigh frozen tissue (~100 mg).

    • Add 1 mL ice-cold Homogenization Buffer.

    • Homogenize (e.g., bead beater or Polytron) on ice.

    • Validation Step: Spike a subset of samples with a deuterated internal standard (e.g., 15-keto-PGF2

      
      -d4 ) at this stage to calculate recovery.
      
  • Protein Precipitation:

    • Add 1 mL of ice-cold Acetone or Ethanol. Vortex for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect the supernatant.[6]

  • Sample Conditioning (pH Adjustment):

    • Evaporate organic solvent (acetone/ethanol) under nitrogen gas.

    • Resuspend residue in 1 mL pH 4.0 Acetate Buffer or water acidified to pH 3.5 with dilute HCl.

    • Why? Acidification protonates the carboxylic acid group of the prostaglandin, increasing its affinity for the hydrophobic C18 resin.

  • SPE Column Loading:

    • Condition: Wash column with 2 mL Ethanol, then 2 mL Water.

    • Load: Apply the acidified sample supernatant.

    • Wash: Wash with 2 mL Water (removes salts/proteins), followed by 2 mL 15% Ethanol (removes polar impurities).

    • Elute: Elute 15-keto-PGF2

      
       with 2 mL Ethyl Acetate  (or Methyl Formate).
      
  • Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in:

      • For ELISA: Assay Buffer provided by the kit.

      • For LC-MS/MS: 50:50 Water:Acetonitrile (mobile phase).

Analytical Methods

Method A: LC-MS/MS (The Quantitative Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry offers superior specificity, distinguishing 15-keto-PGF2


  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

  • Ionization: ESI Negative Mode (Carboxylate anion

    
    ).
    
  • MRM Transitions (Example):

    • 15-keto-PGF2

      
      : 
      
      
      (Loss of
      
      
      ) or
      
      
      .
    • Internal Standard (d4):

      
      .
      
Method B: ELISA / EIA (High Throughput Screening)

Immunoassays are accessible but prone to cross-reactivity.

  • Kit Selection: Ensure the antibody specifically targets 15-keto-PGF2

    
     . Many kits target the stable PGFM (13,14-dihydro-15-keto-PGF2
    
    
    ). If you use a PGFM kit, you are measuring the total metabolic output, not just the 15-PGDH activity.
  • Matrix Effect: Even with extraction, check for "matrix effects" by running a serial dilution of your sample. If the calculated concentration changes linearly with dilution, the matrix is clean.

Comparison of Methods
FeatureLC-MS/MSELISA / EIA
Specificity High (Distinguishes isomers)Moderate (Cross-reactivity risks)
Sensitivity (LOQ) ~0.5–5 pg/mL~15–30 pg/mL
Throughput ModerateHigh
Cost per Sample Low (after equipment)High (Kit costs)
Requirement Internal Standards (d4)Standard Curve

Experimental Workflow Diagram

Workflowcluster_analysisAnalytical OptionsTissueTissue Sample(Frozen -80°C)HomogenizeHomogenization+ Indomethacin (COX Inhibitor)+ BHT (Antioxidant)Tissue->Homogenize ImmediatePrecipProtein Precipitation(Acetone/Ethanol)Homogenize->PrecipAcidAcidification(pH 3.5 - 4.0)Precip->Acid SupernatantSPESolid Phase Extraction (C18)Wash: 15% EtOHElute: Ethyl AcetateAcid->SPEDryEvaporation (N2)SPE->Dry EluateAnalysisQuantificationDry->Analysis ReconstituteLC-MS/MSLC-MS/MSAnalysis->LC-MS/MSELISAELISAAnalysis->ELISA

Figure 2: Optimized workflow for the extraction and quantification of 15-keto-PGF2

Scientific Integrity & Validation (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T), you must perform Spike-and-Recovery validation.

  • Split a Homogenate: Take a "pool" of tissue homogenate.

  • Spike: Add a known amount of 15-keto-PGF2

    
     standard to half the pool before extraction.
    
  • Extract & Measure: Process both spiked and unspiked samples.

  • Calculate Recovery:

    
    
    
    • Acceptable Range: 80% – 120%.

    • If <80%: Your extraction is losing analyte (check SPE pH or elution solvent).

    • If >120%: You likely have matrix interference enhancing the signal (common in LC-MS ESI).

References

  • Welsh, T. N., et al. (2007). "Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites."[8] Prostaglandins & Other Lipid Mediators, 83(4), 304-310. Available at: [Link]

  • Tai, H. H., et al. (2002). "15-Hydroxyprostaglandin dehydrogenase: structure and function." Prostaglandins & Other Lipid Mediators, 68-69, 483-493.
  • Basu, S. (2007). "F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications." Antioxidants & Redox Signaling, 10(8), 1405-1434.

Structural Elucidation and Quantification of Prostaglandins via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-PG-01

Methodology: Methoxime-Trimethylsilyl (MOX-TMS) Derivatization with Electron Impact (EI) Ionization

Executive Summary

Prostaglandins (PGs) are lipid mediators derived from arachidonic acid, critical in inflammation, vasodilation, and nociception.[1][2] Their analysis is complicated by three factors: isomeric similarity (e.g., PGE2 vs. PGD2), thermal instability (dehydration of


-ketols), and low physiological abundance .

While LC-MS/MS is common for high-throughput screening, GC-MS remains the gold standard for structural confirmation and isomer resolution.[2] This Application Note details a robust protocol for the analysis of PGE2, PGD2, and PGF2


. It utilizes a dual-step derivatization strategy (Methoximation followed by Silylation) to stabilize the labile ketone groups and ensure volatility, providing a self-validating workflow for drug development and lipidomics research.
The Chemical Challenge

The primary failure mode in PG analysis is the thermal degradation of the E-series prostaglandins.

  • The Problem: PGE2 contains a

    
    -hydroxy ketone moiety. Under GC injection port temperatures (>200°C), it rapidly dehydrates to form PGA2 or PGB2, leading to quantitation errors.[2]
    
  • The Solution: Methoximation. Reacting the ketone with methoxyamine hydrochloride forms a methoxime derivative, "locking" the ketone and preventing thermal elimination.

  • The Consequence: Methoximation creates stereoisomers (syn and anti) around the C=N double bond. Consequently, single analytes (like PGE2) will elute as two distinct peaks . This is a feature, not a bug, and serves as a unique spectral fingerprint for identification.

Experimental Workflow
3.1 Reagents & Standards
  • Internal Standards (Required): PGE2-d4, PGD2-d4, PGF2

    
    -d4 (Cayman Chemical).[2]
    
  • Derivatization Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).

  • Derivatization Reagent B: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).

3.2 Sample Preparation: Solid Phase Extraction (SPE)

Direct injection of biological fluids is impossible. Clean-up is mandatory to remove proteins and salts.[2]

Protocol:

  • Sample Pre-treatment: To 1 mL plasma, add 10 µL of Internal Standard mixture (100 ng/mL).

  • Acidification: Add dilute HCl to adjust pH to ~3.5.

    • Mechanism:[3] This protonates the carboxylic acid group of the PGs (

      
      
      
      
      
      
      
      ), increasing hydrophobicity for retention on the C18 sorbent.
  • Conditioning: Flush C18 SPE cartridge with 3 mL Methanol followed by 3 mL pH 3.0 water.

  • Loading: Apply sample at a slow flow rate (<1 mL/min).

  • Washing: Wash with 3 mL water (removes salts) followed by 3 mL 15% Ethanol (removes polar interferences).

  • Elution: Elute PGs with 3 mL Ethyl Acetate.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Do not overheat.

Derivatization Protocol (MOX-TMS)

This two-step reaction is the core of the methodology.

Step 1: Methoximation (Stabilization)

  • Add 50 µL of Methoxyamine HCl/Pyridine to the dried residue.

  • Vortex briefly and incubate at 60°C for 60 minutes .

    • Result: Conversion of ketones to methoximes.

Step 2: Silylation (Volatilization)

  • Add 50 µL of BSTFA + 1% TMCS directly to the reaction mix.

  • Incubate at 60°C for 60 minutes .

    • Result: Conversion of all hydroxyls (-OH) and the carboxyl group (-COOH) to TMS ethers/esters.

  • Final Step: Inject 1 µL directly into the GC-MS. (Avoid aqueous washes; TMS groups are moisture-sensitive).

GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Non-polar phase ideal for silylated lipids.[2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling TMS derivatives.
Oven Program 150°C (1 min)

10°C/min

300°C (5 min)
Slow ramp separates the syn/anti isomers of PGE2/PGD2.
Transfer Line 290°CPrevents condensation before MS source.
Ionization Electron Impact (EI) @ 70 eVProvides rich fragmentation for structural ID.
Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for specific ions.
SIM Table (Target Ions)

Note: m/z values correspond to the MOX-TMS derivatives.

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Notes
PGF2

-TMS
423513, 191513 = [M-90] (Loss of TMS-OH).[2] Single peak.
PGE2-MOX-TMS 508418, 366Two peaks (Syn/Anti).[2] Sum areas for quantitation.
PGD2-MOX-TMS 508418, 366Two peaks .[2] Elutes distinct from PGE2.
PGE2-d4 (IS) 512422Shift of +4 Da.
Data Analysis & Visualization
6.1 The Isomer Logic

Unlike PGF2


 (which has no ketone and elutes as a single peak), PGE2 and PGD2 will each present as a doublet .
  • PGE2: The syn and anti isomers typically elute closely together (e.g., 14.2 min and 14.4 min).

  • PGD2: Elutes later than PGE2 (e.g., 14.8 min and 15.0 min).

  • Quantification Rule: You must integrate both peaks of the doublet and sum the area counts to calculate the total concentration.

6.2 Workflow Diagram

PG_Analysis_Workflow cluster_Deriv Derivatization Chemistry Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (PGE2-d4) Sample->IS_Add SPE Solid Phase Extraction (C18, pH 3.5) IS_Add->SPE Dry Evaporation (N2) SPE->Dry Step1 Step 1: Methoximation (Stabilizes Ketone) Dry->Step1 Step2 Step 2: Silylation (TMS) (Volatilizes OH/COOH) Step1->Step2 Forms MOX Isomers GC GC Separation (DB-5ms Column) Step2->GC MS MS Detection (SIM) Target m/z 508 (PGE2) GC->MS Data Data Analysis Sum Syn+Anti Peaks MS->Data

Caption: End-to-end workflow for Prostaglandin analysis, highlighting the critical two-step derivatization process.

6.3 Chemical Pathway Diagram

PG_Chemistry PGE2 PGE2 (Native) PGE2_MOX PGE2-MOX (Syn + Anti) PGE2->PGE2_MOX Protection Thermal Thermal Degradation (PGB2/PGA2) PGE2->Thermal No Derivatization MOX Methoxyamine HCl MOX->PGE2_MOX Final PGE2-MOX-TMS (Volatile) PGE2_MOX->Final Silylation BSTFA BSTFA (TMS Donor) BSTFA->Final

Caption: Chemical rationale: Methoximation prevents thermal degradation (Red Path) enabling successful GC-MS analysis (Green Path).[2]

Troubleshooting & Quality Control
  • Low Recovery: Check the pH during SPE. If the sample is not acidic (pH < 4), PGs remain ionized and wash off the C18 column.

  • Missing Peaks: Moisture contamination in the BSTFA reagent. TMS reagents hydrolyze instantly in water. Ensure all glassware is anhydrous.

  • Single Peak for PGE2: This indicates failed methoximation. The peak is likely PGB2 (the breakdown product). Check the freshness of the Methoxyamine reagent.

  • Column Bleed: PGs are analyzed at high temps (280-300°C). Use "MS-grade" low-bleed columns to prevent background noise from obscuring trace analytes.

References
  • Schweer, H., et al. (1986). "Gas chromatography-mass spectrometry of prostaglandins." Journal of Chromatography B. Available at: [Link]

  • Tsikas, D. (1998). "Application of gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry to assess in vivo synthesis of prostaglandins." Journal of Chromatography B. Available at: [Link]

  • NIST Chemistry WebBook. "Prostaglandin E2, MOX-TMS derivative Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in 15-keto-PGF2alpha Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for mitigating ion suppression and matrix interference in the LC-MS/MS analysis of 15-keto-Prostaglandin F2alpha. Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The "Ghost" in Your Chromatogram

Welcome to the technical support hub. If you are analyzing 15-keto-Prostaglandin F2alpha (15-keto-PGF2


) , you are likely encountering a common triad of challenges: low physiological abundance, isomeric interference (distinguishing it from PGF2

and PGFM), and severe matrix effects (ion suppression).

Matrix effects are not just "noise"; they are the invisible co-eluting compounds—primarily phospholipids (PLs) in plasma—that compete for charge in the electrospray ionization (ESI) source. When PLs co-elute with your analyte, they "steal" the charge, causing your signal to vanish or fluctuate wildly.

This guide moves beyond standard protocols to provide a mechanistic approach to cleaning your signal.

Module 1: Sample Preparation – The First Line of Defense

The Problem: Simple Protein Precipitation (PPT) is insufficient. While it removes proteins, it leaves over 90% of phospholipids in the sample. These lipids elute late in the run, often right where your hydrophobic prostaglandins appear.

The Solution: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism. Prostaglandins are carboxylic acids; exploiting this charge state allows you to wash away neutral lipids before eluting your target.

Validated SPE Protocol (MAX Cartridge)
  • Rationale: We use a mixed-mode sorbent (Reverse Phase + Anion Exchange). This allows a rigorous organic wash (removing neutral phospholipids) while the analyte remains locked by ionic interaction.

StepSolvent/BufferVolumeMechanistic Purpose
1. Pre-treatment Plasma + 1% Formic Acid (aq)1:3 ratioAcidify sample to disrupt protein binding.
2. Conditioning Methanol1 mLActivates sorbent ligands.
3. Equilibration Water (pH 7)1 mLPrepares column for aqueous load.
4. Load Pre-treated Sample~Flow rate < 1 mL/min to maximize interaction.
5. Wash 1 5% NH4OH in Water1 mLCritical: pH adjustment to >10 ionizes the acid (COO-), locking it to the sorbent.
6. Wash 2 100% Methanol1 mLThe "Matrix Killer": Removes neutral lipids/phospholipids while analyte stays bound.
7. Elution 2% Formic Acid in Methanol1 mLAcidifies the environment, neutralizing the analyte (COOH) to release it.

Technical Note: If using LLE (Liquid-Liquid Extraction), avoid ethyl acetate alone. Use a mixture of Hexane:Ethyl Acetate (1:1) to reduce the extraction of more polar phospholipids.

Module 2: Chromatographic Resolution

The Problem: 15-keto-PGF2


 (MW 352) is an intermediate. It differs from PGF2

(MW 354) by only 2 Da, and is isobaric with other ketones. Furthermore, if your gradient is too fast, the "phospholipid dump" (the massive elution of cell membrane lipids) will overlap with your analyte.

The Solution: Optimize the gradient to separate the analyte from the PL region.

Workflow Visualization: The Matrix Reduction Strategy

MatrixReduction Start Biological Sample (Plasma/Urine) PPT Protein Precipitation (High Phospholipids) Start->PPT Quick/Dirty SPE SPE (MAX Mode) (Remove Neutrals) Start->SPE Recommended LC_Fast Fast Gradient (Co-elution with PLs) PPT->LC_Fast LC_Opt Optimized Gradient (PLs elute late) SPE->LC_Opt MS_Supp Signal Suppression (Poor Sensitivity) LC_Fast->MS_Supp MS_Clean Clean Signal (High Sensitivity) LC_Opt->MS_Clean MS_Supp->Start Re-optimize

Figure 1: Decision tree comparing the high-risk PPT workflow vs. the recommended SPE workflow for minimizing matrix effects.

Chromatographic Guidelines
  • Column: C18 is standard, but a Biphenyl phase offers better selectivity for isomeric prostaglandins due to pi-pi interactions.

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Avoid high % formic acid in negative mode if possible, as it can suppress ionization).

    • B: Acetonitrile/Methanol (50:50).

  • The "Wash" Step: Ensure your gradient goes to 95-100% B for at least 2 minutes at the end of every injection to burn off phospholipids. If you don't, they will wrap around and elute in the next injection, suppressing your analyte randomly.

Module 3: Mass Spectrometry Optimization

The Problem: Inconsistent ionization efficiency.

The Solution: Use Negative Mode ESI (ESI-) and specific MRM transitions.

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
15-keto-PGF2

351.2 [M-H]-289.2 ~25Loss of H2O + CO2 (Characteristic)
PGF2

353.2 [M-H]-193.1~30Used to monitor separation
15-keto-PGF2

-d4
355.2 [M-H]-293.2 ~25Mandatory Internal Standard

Critical Check: Ensure you are not detecting the "crosstalk" from PGF2


. PGF2

(353) has an isotope at 354. If your isolation window is wide, it might interfere. However, the mass difference (351 vs 353) usually allows clean separation if chromatography is adequate.

Troubleshooting & FAQ

Q1: I see a peak, but the retention time shifts between samples. Why?

A: This is a classic sign of matrix load modifying the stationary phase surface. The phospholipids are coating your column.

  • Fix: Switch to the SPE protocol in Module 1.

  • Fix: Install a guard column and replace it every 50-100 injections.

Q2: Can I use derivatization to improve sensitivity?

A: Yes. 15-keto-PGF2


 contains a ketone group.[1] You can use Girard’s Reagent P or T  to derivatize the ketone, or use picolinyl ester  formation for the carboxylic acid.
  • Benefit: Introduces a permanent positive charge, allowing you to switch to ESI+ (Positive Mode) , which often has a lower background noise floor than Negative Mode.

  • Trade-off: Adds sample prep time and requires excess reagent removal.

Q3: How do I validate that matrix effects are gone?

A: Perform a Post-Column Infusion experiment.

  • Infuse a standard of 15-keto-PGF2

    
     continuously into the MS source via a T-tee.
    
  • Inject a "blank" extracted plasma sample via the LC.

  • Monitor the baseline. If you see a "dip" in the baseline at the retention time of your analyte, you still have suppression.

Q4: Am I measuring the right metabolite?

A: Be careful. 15-keto-PGF2


 is rapidly metabolized in vivo (via 

13-reductase) to 13,14-dihydro-15-keto-PGF2

(PGFM)
.[2] PGFM is present in much higher concentrations in plasma.
  • If you need a stable marker of PGF2

    
     production, measure PGFM.
    
  • If you specifically need the 15-keto intermediate, you must process samples immediately (with COX inhibitors/antioxidants) to prevent degradation or artifact formation.

References

  • Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin F2alpha ELISA Kit Product Insert. (Provides foundational metabolic pathways and cross-reactivity data). Link

  • Bhandari, P., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor... (Demonstrates the superiority of SPE over simple extraction for matrix removal). Link

  • Frey, A.J., et al. (2016).[1] Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization... Steroids.[1] (Establishes the protocol for ketone derivatization to enhance MS sensitivity). Link

  • Welsh, T.N., et al. (2007).[3] Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators.[3][4] (The authoritative protocol for SPE of PG metabolites). Link

  • Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination in Bioanalysis. (Technical guide on phospholipid interference mechanisms). Link

Sources

Technical Support Center: 15-keto-PGF2alpha Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Transient Intermediate" Paradox

Welcome to the technical support hub for 15-keto-Prostaglandin F2α (15-keto-PGF2α) .

The Central Pitfall: The most common error in quantifying this analyte is a misunderstanding of its metabolic kinetics. 15-keto-PGF2α is the primary metabolite of PGF2α, formed via 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1] However, it is biologically unstable in systemic circulation, being rapidly reduced to 13,14-dihydro-15-keto-PGF2α (PGFM) .

  • If you are measuring systemic PGF2α biosynthesis: You likely need to measure PGFM , not 15-keto-PGF2α.

  • If you are measuring 15-PGDH activity or local tissue kinetics: You are in the right place, but you must control for ex vivo metabolism immediately.

Module 1: Biological Context & Pathway Visualization

Q: Why are my plasma 15-keto-PGF2α levels consistently below the limit of detection (LOD), even in inflammatory models?

A: This is likely due to the rapid half-life of the analyte. 15-keto-PGF2α is a transient intermediate. In the lung and kidney, it is converted to PGFM within minutes. Unless you are sampling directly from the tissue of origin or have blocked downstream reductases, the steady-state concentration of 15-keto-PGF2α is negligible.

Visualizing the Trap: Review the metabolic pathway below. Note that 15-keto-PGF2α is a "pass-through" node.

PGF2a_Metabolism PGF2a PGF2α (Parent Prostaglandin) Keto 15-keto-PGF2α (Transient Intermediate) PGF2a->Keto 15-hydroxy PGDH (Rapid Oxidation) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM - Stable Metabolite) Keto->PGFM Delta-13 Reductase (Rapid Reduction) Excretion Urinary Excretion PGFM->Excretion Clearance

Figure 1: The metabolic cascade of PGF2α. 15-keto-PGF2α is rarely the endpoint; it is the volatile bridge to PGFM.

Module 2: Pre-Analytical Troubleshooting (Sample Prep)

Q: I am seeing high variability between technical replicates of the same plasma sample. Is the assay faulty?

A: It is rarely the assay; it is usually ex vivo metabolism. Platelets and white blood cells contain enzymes that can synthesize or degrade prostaglandins after the blood is drawn.

Protocol: The "Stop-Solution" Standard You must halt two processes: Synthesis (COX enzymes) and Degradation (PGDH/Reductase).

StepReagentConcentrationMechanism
1. Collection Indomethacin10 µM (final)Inhibits COX activity (prevents ex vivo PGF2α generation).
2. Anticoagulant EDTA1.5 mg/mLPrevents platelet aggregation (heparin is less effective for PGs).
3. Processing BHT (Butylated hydroxytoluene)0.005%Prevents oxidative degradation of the lipid chain.
4. Temperature Ice / 4°CN/ASlows enzymatic kinetics immediately.

Critical Pitfall: Do not store samples at -20°C. Prostaglandins degrade even frozen. Store at -80°C strictly.

Module 3: Immunoassay (ELISA/EIA) Support

Q: My ELISA standard curve looks good, but my samples are reading falsely high (false positives).

A: This is often due to Matrix Interference or Cross-Reactivity .

  • The "Hook Effect" & Matrix: Plasma proteins can interfere with antibody binding.

    • Solution: Perform a spike-and-recovery experiment. Spike a known amount of 15-keto-PGF2α into your matrix. If recovery is <80%, you require Extraction (see Module 4).

  • Cross-Reactivity:

    • Many antibodies raised against 15-keto-PGF2α have partial cross-reactivity with PGF2α (parent) or 8-iso-15-keto-PGF2α (isoprostane marker of oxidative stress).

    • Check: If your PGF2α levels are 1000x higher than 15-keto (common in acute inflammation), even 0.1% cross-reactivity will double your signal.

Q: Can I use cell culture supernatant directly? A: Generally, yes. Unlike plasma, culture media (DMEM/RPMI) rarely interferes, provided it does not contain high Fetal Bovine Serum (FBS), which contains bovine prostaglandins.

  • Tip: Use charcoal-stripped FBS or serum-free media for 24h prior to collection.

Module 4: LC-MS/MS Optimization (The Gold Standard)

Q: I am transitioning from ELISA to LC-MS/MS. What are the critical transitions?

A: Mass spectrometry offers specificity that ELISA cannot, specifically distinguishing 15-keto-PGF2α from its isomers.

Technical Specifications:

  • Ionization Mode: ESI Negative (Electrospray Ionization).[2]

  • MRM Transitions:

    • Quantifier:m/z 351.2

      
       315.2 (Loss of 2H₂O).
      
    • Qualifier:m/z 351.2

      
       271.2 or 193.1.
      
  • Internal Standard: Use deuterated 15-keto-PGF2α-d4 .[3] Do not use PGF2α-d4, as the retention times differ, and it will not correct for matrix effects specific to the ketone group.

Q: I see a double peak in my chromatogram. Which one is 15-keto-PGF2α?

A: This is the Isomer Trap . The primary confounder is 8-iso-15-keto-PGF2α (produced via non-enzymatic peroxidation). They have identical mass (m/z 351).

  • Solution: You cannot separate these by mass alone. You must optimize your HPLC gradient.[4]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Avoid high Formic Acid concentrations as they can suppress negative ion signals in PGs).

Workflow Decision Tree:

Troubleshooting_Logic Start Start: Quantification Issue Method Method Used? Start->Method ELISA ELISA/EIA Method->ELISA LCMS LC-MS/MS Method->LCMS HighSignal Signal Too High? ELISA->HighSignal Peaks Double Peaks? LCMS->Peaks Suppression Low Sensitivity? LCMS->Suppression Extract Perform SPE Extraction (Remove Proteins) HighSignal->Extract Matrix Effect CrossReact Check Cross-Reactivity (Is PGF2a high?) HighSignal->CrossReact Specificity Gradient Optimize HPLC Gradient (Separate 8-iso isomer) Peaks->Gradient Isomer Co-elution AddStd Use d4-Internal Standard Suppression->AddStd Ion Suppression

Figure 2: Decision matrix for troubleshooting quantification anomalies.

Summary of Key Specifications
Parameter15-keto-PGF2α13,14-dihydro-15-keto-PGF2α (PGFM)
Primary Use Measuring 15-PGDH activity; Acute local signaling.Index of systemic PGF2α biosynthesis.
Plasma Half-life < 2-4 Minutes~8-10 Minutes (Stable in urine).
Major Confounder 8-iso-15-keto-PGF2α (Oxidative stress).[5]None (highly specific).
Preferred Matrix Tissue homogenate / Cell Culture.Urine / Plasma.[4][6]
References
  • Cayman Chemical. Prostaglandin F2α ELISA Kit Booklet (Item No. 516011). Explains the rapid metabolism of PGF2α and the cross-reactivity profiles of PG antibodies.

  • Basu, S. (1998). "Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index of inflammation and oxidative stress." Journal of Lipid Research. Detailing the stability and conversion of keto-prostaglandins.

  • Schmidt, R., et al. (2005). "Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry." Analytical Chemistry. Establishes LC-MS/MS transitions and recovery data for prostaglandin metabolites.

  • Granström, E., & Samuelsson, B. (1971). "On the metabolism of prostaglandin F2alpha in female subjects." Journal of Biological Chemistry.

    
     15-keto 
    
    
    
    PGFM pathway.

Sources

improving sensitivity of 15-keto-PGF2alpha detection methods

Technical Support Center: 15-keto-PGF2 Detection

Topic: Improving Sensitivity & Specificity in 15-keto-Prostaglandin F2

Content Type:Author:12

Introduction: The Sensitivity Paradox

Welcome to the technical support hub. You are likely here because measuring 15-keto-Prostaglandin F2


 (15k-PGF2

)

15k-PGF2


1

212

This guide moves beyond basic kit instructions to address the mechanistic failures that limit sensitivity.

Module 1: Sample Preparation & Extraction

The Issue: "My recovery rates are inconsistent (<50%), and I see high ion suppression in LC-MS."

Root Cause: Prostaglandins are weak acids.[2] If you do not control pH during extraction, the analyte remains ionized and washes off the Solid Phase Extraction (SPE) column, or co-elutes with proteins.[2]

Troubleshooting Protocol: The "pH-Switch" SPE Method

Do not rely on simple protein precipitation (PPT) for low-abundance lipid metabolites.[1][2] You must use SPE with a specific pH control strategy.[2]

Step-by-Step Optimization:

  • Acidification (The Critical Step):

    • Action: Adjust your sample (plasma/urine) to pH 3.0 using dilute HCl or Formic Acid.[2]

    • Why: The pKa of the carboxyl group on 15k-PGF2

      
       is approximately 4.[1]5. At pH 3.0, the molecule is protonated (
      
      
      ), making it uncharged and hydrophobic.[2] This forces it to bind to the C18 or HLB sorbent.[2] If left at neutral pH (
      
      
      ), it flows through with the waste.[1][2]
  • Column Selection:

    • Use a Hydrophilic-Lipophilic Balanced (HLB) cartridge (e.g., 30 mg or 60 mg).[1][2] These resist drying out and handle the polarity of oxidized lipids better than straight C18.

  • The Wash (Remove Interferences):

    • Wash 1: 5% Methanol in water (Removes salts/proteins).[2]

    • Wash 2: Hexane (Optional but recommended for plasma; removes neutral lipids/cholesterol that cause ion suppression).[2]

  • Elution:

    • Elute with 100% Ethyl Acetate or Methanol.[2]

    • Note: Ethyl Acetate often yields cleaner baselines for ELISA; Methanol is preferred for LC-MS if you plan to inject directly (though evaporation/reconstitution is standard).[1][2]

Visual Guide: Sample Prep Decision Logic

SamplePrepStartStart: Biological SampleTypeSample Matrix?Start->TypeUrineUrineType->UrinePlasmaPlasma/SerumType->PlasmaDilutionDilution Only(1:5 in Assay Buffer)Urine->DilutionHigh Conc (>1 ng/mL)SPESPE Extraction(Required for Sensitivity)Urine->SPELow Conc (<100 pg/mL)Plasma->SPEAlwaysELISAELISA(Evaporate -> Reconstitute)Dilution->ELISAAcidifyAcidify to pH 3.0(Protonate COOH)SPE->AcidifyWashWash: 5% MeOH + HexaneAcidify->WashEluteElute: Ethyl AcetateWash->EluteMethodDetection Method?Elute->MethodMethod->ELISALCMSLC-MS/MS(Evaporate -> Derivatize)Method->LCMS

Figure 1: Decision matrix for sample preparation. Note that plasma samples almost always require SPE to remove albumin interference.[1]

Module 2: LC-MS/MS Optimization (Derivatization)

The Issue: "I can detect the standard, but the endogenous signal in my sample is lost in the baseline noise."

Root Cause: 15k-PGF2

12

The Solution: Chemical Derivatization.[2][3][4] You must introduce a permanent charge to the molecule.[2] The most effective strategy for 15-keto metabolites is targeting the ketone group at C15.[1]

Protocol: Girard’s Reagent T (GirT) Derivatization

Derivatization with Girard’s Reagent T forms a hydrazone containing a pre-charged quaternary ammonium group.[2][3] This can increase sensitivity by 10-20 fold .[1][2]

Reagents:

  • Girard’s Reagent T (GirT)[1][2][3][5]

  • Glacial Acetic Acid[6]

  • Methanol[6]

Workflow:

  • Dry Down: Evaporate your SPE eluate to complete dryness under Nitrogen.[2]

  • React: Add 100

    
    L of Methanol containing 0.1 M GirT and 10% Acetic Acid.
    
  • Incubate: Vortex and incubate at Room Temperature for 60 minutes.

  • Inject: Inject directly into the LC-MS (or dilute if necessary).

Mechanism:

12

Mass Shift: The derivative adds a specific mass to your precursor ion.[2]

  • Native Mass (M-H)-: ~353.2 m/z (Negative Mode)[1][2]

  • Derivatized Mass (M)+: ~466.3 m/z (Positive Mode)[2]

  • Note: You switch from Negative mode (poor sensitivity) to Positive mode (high sensitivity) because of the quaternary ammonium tag.[2]

Visual Guide: Derivatization Pathway

DerivatizationInput15-keto-PGF2a(Neutral/Weak Acid)Poor IonizationReactionAcid Catalysis(10% Acetic Acid, 1hr)Input->ReactionReagentGirard's Reagent T(Hydrazide + Quaternary Amine)Reagent->ReactionProductHydrazone Derivative(Permanently Charged)High IonizationReaction->ProductMSESI(+) MS DetectionLimit: <1 pg/mLProduct->MS

Figure 2: Sensitivity enhancement pathway using Girard's Reagent T to introduce a permanent positive charge for ESI-MS.[1]

Module 3: ELISA Troubleshooting

The Issue: "High background (OD > 0.2 in blanks) and poor curve linearity."

Root Cause: Non-specific binding (NSB) due to matrix effects or "edge effects" in the plate.[2]

FAQ: Solving ELISA Instability
SymptomProbable CauseCorrective Action
High Background Inadequate WashingIncrease wash cycles from 3x to 5x.[1][2] Add a 30-second soak time between washes.[1][2][7]
High Background Secondary Ab AggregationSpin down the secondary antibody/conjugate vial (10,000 x g for 2 min) before diluting to remove aggregates.[2]
Drifting Duplicates "Edge Effect"Do not use the outer wells of the plate if your incubator has poor thermal regulation. Seal plates with high-quality adhesive film to prevent evaporation.[1][2]
False Positives Cross-Reactivity15k-PGF2

antibodies often cross-react with 13,14-dihydro-15-keto-PGF2

.[1][2][8] Ensure your kit is specific to the 15-keto form, or validate the cross-reactivity percentage (usually <1% in high-quality kits).[1]
Low Signal Sample pHIf you neutralized your SPE eluate incorrectly, high salt or extreme pH will inhibit antibody binding.[2] Reconstitute samples in the Kit Assay Buffer, not just PBS.

References

  • Cayman Chemical. (n.d.).[2] 15-keto Prostaglandin F2

    
     Product Information & Assay Protocol. Retrieved from [1][2]
    
  • Brose, S. A., et al. (2011).[2][5] LC-MS/MS method for analysis of E2 series prostaglandins and isoprostanes.[1][2][5][9][10] Journal of Lipid Research, 52(4), 850-859.[1][2][5] (Demonstrates extraction efficiencies).

  • Honda, A., et al. (2019).[2] Highly sensitive analysis of steroids and prostaglandins by LC-MS/MS with derivatization.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Validation of Girard Reagent derivatization).

  • Granström, E., & Samuelsson, B. (1971).[2] On the metabolism of prostaglandin F2

    
     in female subjects. Journal of Biological Chemistry. (Foundational work on 15-keto metabolites).
    

impact of sample storage conditions on 15-keto-PGF2alpha stability

Technical Support Center: Optimizing 15-keto-PGF Stability

Topic: Impact of Sample Storage Conditions on 15-keto-Prostaglandin F

Document ID:Last Updated:12

Introduction: The "Transient Metabolite" Challenge

Welcome to the Technical Support Center. If you are researching prostaglandin metabolism—specifically 15-keto-Prostaglandin F


 (15-keto-PGF

)
12

The Core Issue: 15-keto-PGF

1213,14-dihydro-15-keto-PGF

(PGFM)
12

This guide addresses the two distinct stability challenges you face:

  • Chemical Stability: Preventing oxidative degradation of the molecule.[1][2]

  • Metabolic Stability: Preventing the enzymatic conversion of your target into PGFM during sample collection.[1][2]

Module 1: The Metabolic Trap (Visualizing the Problem)

Before troubleshooting storage, you must understand the enzymatic cascade occurring in your tube.[1][2] 15-keto-PGF

12
Metabolic Pathway: PGF Degradation[1][2]

Gcluster_0Critical Stability Window (<10 mins ex vivo)PGF2aPGF2α(Parent Molecule)Keto15-keto-PGF2α(Target Analyte)*Transient*PGF2a->Keto15-PGDH(Rapid Oxidation)PGFM13,14-dihydro-15-keto-PGF2α(PGFM)*Stable Metabolite*Keto->PGFM13,14-Reductase(Rapid Reduction)

Figure 1: The degradation pathway. 15-keto-PGF

1212

Module 2: Sample Collection & Pre-treatment Protocols

Critical Insight: You cannot "store" stability into a sample that was mishandled during the first 15 minutes. If you do not inhibit enzymes immediately, you are measuring PGFM, not 15-keto-PGF

12
Protocol A: Plasma Collection (The "Golden Hour")[1][2]

Objective: Halt both COX activity (production of new PGF


12
StepActionMechanism of Action
1 Prepare Tubes Pre-load collection tubes with Indomethacin (10 µM final conc.) and EDTA .
2 Collection Draw blood and invert gently.[1][2][3] Do not vortex (vortexing can lyse cells, releasing more enzymes).[1][2]
3 Inhibition Optional but Recommended: Add a specific 15-PGDH/Reductase inhibitor if available (rare), otherwise rely on Step 4.[1][2]
4 Cold Shock Place tubes immediately on wet ice (4°C).
5 Separation Centrifuge at 4°C (1,000 x g for 15 min) within 30 minutes of collection.
6 Flash Freeze Transfer plasma to cryovials and flash freeze in liquid nitrogen.

Warning: Heparin is generally acceptable, but EDTA is preferred for lipidomics as it chelates divalent cations that some metalloenzymes require.[1][2]

Module 3: Storage Conditions & Stability Matrix

Once frozen, the enzymatic activity stops, and chemical stability becomes the priority.[1][2]

Long-Term Storage Recommendations
Storage ConditionStability EstimateRisk FactorRecommendation
Room Temp (25°C) < 2 HoursHighAvoid. Rapid enzymatic conversion to PGFM.[1][2]
Refrigerated (4°C) < 24 HoursModerateAcceptable only for immediate ELISA processing.[1][2]
Freezer (-20°C) 1-3 MonthsModerateRisky. Lipids can oxidize; enzymatic activity not fully halted in semi-frozen matrices.[1][2]
Deep Freeze (-80°C) > 1 YearLowGold Standard. Essential for banking samples.[1][2]
Troubleshooting Guide: Freeze-Thaw Cycles

Issue: "My 15-keto-PGF

Root Cause:

  • Oxidative Stress: Polyunsaturated lipids degrade upon exposure to air during thawing.[1][2]

  • Enzyme Reactivation: As the sample warms to 0°C, residual reductases reactivate and convert the remaining 15-keto-PGF

    
     to PGFM.[1][2]
    

The Fix:

  • Aliquot immediately after the first centrifugation. Never freeze the bulk plasma volume.[1][2]

  • Single-use vials: Store in 100-200 µL aliquots.

Module 4: Decision Tree & Workflow

Use this workflow to determine the correct handling procedure based on your analytical target.

WorkflowStartStart: Sample CollectionTargetWhat is your primary target?Start->TargetTarget_KetoStrictly 15-keto-PGF2αTarget->Target_KetoIntermediateTarget_PGFMPGFM (Metabolite)Target->Target_PGFMStable MarkerAction_KetoCRITICAL:1. Indomethacin2. Centrifuge 4°C <15min3. Flash FreezeTarget_Keto->Action_KetoAction_PGFMStandard:1. Indomethacin2. Store at -20°C or -80°CTarget_PGFM->Action_PGFMAnalysisAssay (ELISA/LC-MS)Action_Keto->AnalysisAction_PGFM->Analysis

Figure 2: Sample Handling Decision Tree. Note that targeting the intermediate (15-keto) requires significantly more rigorous cold-chain handling than targeting the stable metabolite (PGFM).[1][2]

Frequently Asked Questions (FAQs)

Q1: I bought a "15-keto-PGF


" ELISA kit, but the manual discusses PGFM. Why?A:

PGFM


1212Always check the cross-reactivity table in your kit insert.

Q2: Can I use stored urine samples that were not acidified? A: For PGFM, yes, it is relatively stable in urine.[1][2] However, for 15-keto-PGF

12421212

Q3: Why is -20°C considered "Risky" if the kit manual says it's okay? A: Kit manuals often refer to the stability of the reagents or the extracted sample (in solvent).[1][2] Plasma proteins and enzymes can retain partial activity at -20°C (the "glass transition" of plasma is often lower).[1][2] For a transient intermediate like 15-keto-PGF

2

Q4: I have high background noise in my LC-MS analysis. Is it storage-related? A: Likely. Lipid peroxidation products accumulate during improper storage (e.g., repeated freeze-thaws).[1][2] These oxidized lipids can suppress ionization in LC-MS.[1][2] Ensure you add an antioxidant like BHT (Butylated hydroxytoluene) to your samples if you plan to store them for >3 months.[1][2]

References

  • Samuelsson, B., et al. (1978).[1][2] "Prostaglandins and Thromboxanes."[1][2][5] Annual Review of Biochemistry, 47, 997-1029.[1][2] (Foundational mechanism of PGF2a metabolism).[1][2][5]

  • PubChem. (2025).[1][2][6] 13,14-dihydro-15-keto-PGF2alpha Compound Summary. Retrieved from [Link][1][2]

overcoming challenges in measuring low concentrations of 15-keto-PGF2alpha

Technical Support Center: 15-keto-PGF2 Analysis

Senior Application Scientist: Dr. Alex V. Mercer Department: Lipidomics & Assay Development[1]

Executive Summary: The "Ghost Metabolite" Paradox

Welcome. If you are reading this, you are likely struggling with low sensitivity, high variability, or "missing" peaks when attempting to quantify 15-keto-Prostaglandin F2


 (15-keto-PGF2

)

The Core Problem: In 90% of support cases, the issue is not your instrument—it is the biology.[1] 15-keto-PGF2

1

13,14-dihydro-15-keto-PGF2

(PGFM)

12

Unless you are specifically studying the kinetics of the 15-PGDH enzyme in vitro, you are likely chasing a ghost.[1] If your goal is to measure in vivo PGF2

PGFM is the correct stable biomarker1

This guide covers protocols for both, but you must choose your path based on your biological question.

Module 1: The Biological Context & Pathway

Understanding why your target analyte is disappearing.[1]

Visualizing the Instability

PG_Metabolismcluster_0Biological Half-Life ContextPGF2aProstaglandin F2α(Active Parent)Keto15-keto-PGF2α(Transient Intermediate)PGF2a->Keto15-PGDH(Rapid Oxidation)PGFMPGFM(13,14-dihydro-15-keto-PGF2α)(Stable Biomarker)Keto->PGFMΔ13-Reductase(Rapid Reduction)

Figure 1: The metabolic cascade of PGF2

13

121

Module 2: Sample Preparation (The Critical Step)

Q: I must measure 15-keto-PGF2


 specifically for an enzyme assay. How do I stop it from degrading?

A: You must arrest the metabolic machinery immediately upon sample collection.[1] Standard EDTA plasma collection is insufficient.[1]

Protocol: The "Metabolic Freeze" Cocktail

If you are measuring the intermediate, you must inhibit both COX enzymes (to stop new PG production) and the reductase (to stop metabolism).[1]

ComponentConcentrationFunction
Indomethacin 10

M
COX Inhibitor.[1] Prevents ex vivo artifactual generation of PGF2

.[1]
Ethacrynic Acid 50

M
15-PGDH inhibitor (optional, if studying degradation rates).[1]
Temperature -80°CCRITICAL. 15-keto metabolites degrade at -20°C.

Step-by-Step Extraction (SPE): Do not use direct plasma for low-concentration lipids.[1] Matrix interference will destroy your sensitivity.[1]

  • Acidification: Adjust sample pH to 4.0 using dilute acetic acid. This protonates the carboxylic acid head group, making the lipid hydrophobic.[1]

  • Column: Use a C18 SPE cartridge (e.g., Waters Sep-Pak or equivalent).[1]

  • Conditioning: Rinse with Methanol (2 mL) followed by pH 4.0 Water (2 mL).

  • Loading: Load acidified sample slowly (gravity flow).

  • Wash: Wash with pH 4.0 Water (2 mL) to remove salts/proteins.[1] Wash with 15% Ethanol (2 mL) to remove polar interferences.[1]

  • Elution: Elute with Ethyl Acetate + 1% Methanol .

    • Why Ethyl Acetate? It is excellent for recovering oxidized prostaglandins while leaving behind more polar contaminants.[1]

  • Evaporation: Dry under nitrogen stream. Do not use heat (>30°C) as keto-groups can dehydrate.[1]

Module 3: Immunoassay (ELISA) Troubleshooting

Q: My ELISA standard curve looks fine, but my samples are all reading near the blank. Why?

A: This is a classic "Matrix Effect" or simply concentrations below the Limit of Detection (LOD).[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background (NSB) Plasma proteins binding to antibody.[1]Mandatory Extraction. Never run raw plasma for picogram-level lipids.[1] Use the SPE protocol above.
Flat Signal (Low OD) Analyte degradation.Did you store at -20°C? Move to -80°C. Did you freeze-thaw? PGs degrade after 2-3 cycles.[1]
False Positives Cross-reactivity.[1]Check the antibody specificity.[1] Many 15-keto antibodies have ~5-10% cross-reactivity with PGF2

.[1] If PGF2

is high, your 15-keto signal is an artifact.[1]

Validation Check: Spike a known concentration of 15-keto-PGF2

11

Module 4: LC-MS/MS Optimization

Q: I cannot see the 15-keto-PGF2


 peak in Negative ESI mode, even though I see PGF2

.

A: Keto-prostaglandins ionize poorly in negative mode compared to their hydroxylated parents.[1] The ketone group reduces the acidity of the molecule and alters charge distribution.[1]

Advanced Protocol: Derivatization for Sensitivity

To reach low pg/mL limits, you should switch to Positive Mode ESI by using a derivatization agent that targets the ketone or carboxylic acid.[1]

Recommended Method: Girard’s Reagent T (GRT) Derivatization GRT reacts specifically with ketone groups to introduce a permanent cationic charge (quaternary ammonium), increasing MS sensitivity by 10-100 fold.[1]

  • Dry Down: Evaporate your SPE eluate completely.[1]

  • Reagent Prep: Dissolve Girard’s Reagent T (10 mg/mL) in Methanol with 1% Acetic Acid.

  • Reaction: Add 50

    
    L reagent to the dried residue. Incubate at room temperature for 60 mins.
    
  • Analysis: Inject into LC-MS/MS in Positive Ion Mode .

    • Target Transition: Look for the specific mass shift corresponding to the hydrazone formation.[1]

LC-MS/MS Parameters (Standard vs. Derivatized):

ParameterStandard (Negative Mode)Derivatized (Positive Mode)
Ionization ESI (-)ESI (+)
Precursor Ion [M-H]⁻ (m/z ~351)[M+GRT]⁺ (Calculated Mass)
Sensitivity ~50-100 pg/mL~1-5 pg/mL
Specificity Moderate (Isobaric interference)High (Specific to ketones)

Module 5: Decision Logic

Use this flow to determine your experimental design.

Decision_TreeStartStart: What is your goal?Q1Are you measuring in vivoproduction of PGF2α?Start->Q1Q2Are you studying15-PGDH enzyme kinetics?Q1->Q2NoStop1STOP.Measure PGFM instead.15-keto is too unstable.Q1->Stop1YesMethodMethod SelectionQ2->MethodYesELISAELISA(Screening only)Method->ELISAHigh Conc. (>100 pg/mL)LCMSLC-MS/MS(Definitive Data)Method->LCMSLow Conc. (<50 pg/mL)DerivREQUIRED:Derivatization (Girard's T)for sensitivity.LCMS->DerivOptimization

Figure 2: Experimental decision matrix. Note the strong recommendation to measure PGFM for in vivo studies.

References

  • Samuelsson, B., et al. (1975).[1] "Prostaglandins and Thromboxanes."[1][3][4] Annual Review of Biochemistry. (Fundamental metabolic pathways establishing PGFM as the major urinary/plasma metabolite).

  • Cayman Chemical. "13,14-dihydro-15-keto Prostaglandin F2

    
     ELISA Kit Product Insert." (Validation data for PGFM as the stable surrogate). 
    
  • Bhandari, P., et al. (2022).[1] "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules. (Details on derivatization strategies like Girard's Reagent for keto-lipids).

  • Schmidt, R., et al. (2005).[1][5] "Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry." Analytical Chemistry. (LC-MS/MS fragmentation patterns for prostaglandins). [1]

Validation & Comparative

validating 15-keto-PGF2alpha as a biomarker for specific diseases

Technical Guide: Validating 15-keto-PGF2 as a Biomarker for Inflammatory and Reproductive Pathologies

Executive Summary

Prostaglandin F2



This guide validates 15-keto-Prostaglandin F2


 (15-keto-PGF2

)
13,14-dihydro-15-keto-PGF2

(PGFM)

Part 1: The Biological Rationale

To validate 15-keto-PGF2


15-hydroxyprostaglandin dehydrogenase (15-PGDH)

While 15-keto-PGF2


-reductase
PGFM
  • PGF2

    
    :  Unstable, prone to sampling artifacts.
    
  • 15-keto-PGF2

    
    :  The primary enzymatic metabolite; retains some biological activity (e.g., vasoconstriction).
    
  • PGFM: The terminal, biologically inactive, and most stable marker for cumulative PGF2

    
     production.
    
Metabolic Pathway Visualization

PGF2a_MetabolismAAArachidonic AcidPGF2aPGF2α(Active, t½ < 1 min)AA->PGF2aCOX-1/2PeroxidaseIso8-iso-PGF2α(Oxidative Stress Marker)AA->IsoNon-EnzymaticPeroxidationKeto15-keto-PGF2α(Intermediate Metabolite)PGF2a->Keto15-PGDH(Rapid Lung Metabolism)PGFMPGFM(13,14-dihydro-15-keto-PGF2α)(Stable Biomarker)Keto->PGFMΔ13-Reductase

Figure 1: The metabolic cascade of PGF2


Part 2: Comparative Analysis of Biomarkers

Selecting the correct isoform is critical for data integrity. 15-keto-PGF2


Table 1: Biomarker Performance Matrix
FeaturePGF2

(Parent)
15-keto-PGF2

(Target)
PGFM (Downstream)8-iso-PGF2

(Alternative)
Primary Origin COX-1/COX-2 PathwayEnzymatic Metabolism (15-PGDH)Enzymatic MetabolismFree Radical Peroxidation
Plasma Half-Life < 1 minute~4–8 minutes~10–30+ minutesVariable (Stable)
Sample Stability Poor (Platelet artifact)ModerateHighHigh
Clinical Utility Local Tissue/Fluid onlyAcute Enzymatic FluxIntegrated Systemic OutputOxidative Stress Index
Specificity Low (in plasma)HighHighHigh (for oxidant injury)

Scientist's Note: If your research focuses on acute metabolic flux or 15-PGDH activity, measure 15-keto-PGF2



PGFM

Part 3: Analytical Methodologies

Immunoassay (ELISA/EIA)[1][2]
  • Pros: High throughput, lower capital cost.

  • Cons: Cross-reactivity is a major risk.[1] Antibodies for 15-keto-PGF2

    
     may cross-react with PGF2
    
    
    (1-5%) or PGFM.
  • Verdict: Acceptable for screening, but requires strict sample cleanup (SPE) to remove interfering lipids.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[2][4]
  • Pros: Absolute specificity. Can distinguish 15-keto-PGF2

    
     from 8-iso-15-keto-PGF2
    
    
    (a metabolite of the oxidative stress pathway).
  • Cons: Requires expensive instrumentation and internal standards.

  • Verdict: Required for validation. You cannot publish high-impact biomarker data relying solely on ELISA without mass spec validation.

Part 4: Validated Experimental Protocol

This workflow uses Solid Phase Extraction (SPE) followed by LC-MS/MS. This is a self-validating system because the use of deuterated internal standards accounts for recovery losses.

Workflow Diagram

WorkflowSampleSample Collection(Plasma/Urine)InhibitorAdd Indomethacin(10 µM)Sample->InhibitorImmediateSpikeSpike Internal Standard(15-keto-PGF2α-d4)Inhibitor->SpikeQuantification RefSPESolid Phase Extraction(C18 or HLB Cartridge)Spike->SPEPurificationEluteElution & Evaporation(Ethyl Acetate)SPE->EluteLCMSLC-MS/MS Analysis(MRM Mode)Elute->LCMS

Figure 2: Sample preparation workflow ensuring analyte stability and quantification accuracy.

Step-by-Step Methodology

1. Sample Collection & Preservation (Critical Step)

  • Action: Collect blood into EDTA tubes containing Indomethacin (10 µM) .

  • Causality: Indomethacin inhibits COX activity ex vivo, preventing platelets from generating artificial PGF2

    
     during the spin-down process, which would skew the baseline.
    
  • Processing: Centrifuge immediately at 4°C and store plasma at -80°C.

2. Internal Standard Spiking

  • Action: Add 10 ng of 15-keto-PGF2

    
    -d4  (deuterated standard) to 1 mL of plasma.
    
  • Validation: This serves as a normalization factor.[1][2] Any loss during extraction will occur equally for the analyte and the standard.

3. Solid Phase Extraction (SPE)

  • Conditioning: Activate SPE cartridge (e.g., C18) with methanol followed by pH 3.0 water.

  • Loading: Acidify plasma to pH 3.0 (using dilute HCl) to protonate the prostaglandin carboxylic acid group, enhancing binding to the hydrophobic column. Load sample.

  • Wash: Wash with 15% methanol/water to remove salts and proteins.

  • Elution: Elute with ethyl acetate or methyl formate.

4. LC-MS/MS Quantification

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transitions (MRM):

    • 15-keto-PGF2

      
      : m/z 351 
      
      
      333 (loss of water) or specific fragment.
    • IS (d4): m/z 355

      
       337.
      

Part 5: Disease Applications & Interpretation

Respiratory Diseases (Asthma & COPD)

In respiratory pathology, PGF2

  • Application: 15-keto-PGF2

    
     levels in BALF or plasma correlate with 15-PGDH activity . Reduced levels of 15-keto-PGF2
    
    
    (relative to parent PGF2
    
    
    ) suggest a failure of the catabolic clearance mechanism, contributing to sustained bronchoconstriction [1].
Parturition and Reproductive Biology

PGF2

  • Application: In livestock and felid research, PGFM (the downstream marker) is the standard for pregnancy monitoring. However, 15-keto-PGF2

    
     is often measured in urine to assess acute changes in prostaglandin metabolism during labor induction [2].
    
Circulatory Shock

During splanchnic artery occlusion shock, 15-keto-PGF2

3
  • Insight: This indicates that while systemic production of PGF2

    
     increases, the kidney and other organs may lose the capacity to clear the metabolite, making it a marker of both inflammation and metabolic organ failure [3].
    

References

  • Basu, S. (2007). Novel cyclooxygenase-catalyzed bioactive prostaglandin F2alpha isomers: 8-iso-prostaglandin F2alpha.Prostaglandins, Leukotrienes and Essential Fatty Acids .

  • Granström, E., & Kindahl, H. (1976). Radioimmunoassay for 13,14-dihydro-15-keto-prostaglandin F2 alpha.[4][5]Methods in Enzymology .

  • Hagmann, H., et al. (2012). 15-keto-PGE2 and 15-keto-PGF2alpha analysis in biological fluids.Prostaglandins & Other Lipid Mediators .[6]

  • Cayman Chemical. (2023). 13,14-dihydro-15-keto-Prostaglandin F2alpha ELISA Kit Product Information.

  • Samuelsson, B., et al. (1975). Prostaglandins and Thromboxanes.[7]Annual Review of Biochemistry .

correlation of 15-keto-PGF2alpha with its parent compound PGF2alpha

Biomarker Precision in Prostaglandin Research: 15-keto-PGF vs. PGF

Executive Summary: The Stability Paradox

In prostaglandin research, the direct measurement of the parent compound, Prostaglandin F


 (PGF

)

15-keto-PGF

For drug development professionals targeting the COX pathway or 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity, distinguishing between the active parent (PGF

metabolic intermediate

Metabolic Context & Rationale

To validate experimental design, one must understand the causality of signal loss. PGF

1
The Metabolic Cascade [2]
  • Biosynthesis: PGF

    
     is synthesized from PGH
    
    
    by PGF synthase.
  • Primary Metabolism (The 15-keto Step): The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at C-15 to a ketone, forming 15-keto-PGF

    
     .[2] This step biologically inactivates the prostaglandin.[2]
    
  • Secondary Metabolism:

    
    -reductase  reduces the double bond at C-13, forming 13,14-dihydro-15-keto-PGF
    
    
    (PGFM)
    , the terminal stable metabolite often measured in plasma.[2]

Scientific Insight: While PGFM is the standard for systemic accumulation, 15-keto-PGF


15-PGDH activity2

2

MetabolicPathwaycluster_0Rapid Clearance (Lungs)PGF2aPGF2alpha(Parent Compound)Active, UnstableKeto15-keto-PGF2alpha(Intermediate)Transient Marker of 15-PGDHPGF2a->Keto15-PGDH(Oxidation)PGFM13,14-dihydro-15-keto-PGF2alpha(PGFM)Stable Plasma BiomarkerKeto->PGFMDelta13-Reductase(Reduction)

Figure 1: The metabolic degradation pathway of PGF

23

2
Comparative Analysis: Product Performance

This section compares the analytical performance of quantifying the parent compound versus the 15-keto metabolite. Data is synthesized from standard immunoassay (ELISA) specifications and LC-MS/MS validation studies.

Table 1: Technical Specification Comparison
FeaturePGF

(Parent)
15-keto-PGF

(Metabolite)
Implication for Researchers
Biological Half-Life < 1 minute (Circulation)~4–8 minutesPGF

requires immediate stabilization; 15-keto offers a wider window.[2]
Plasma Baseline Low (often < 10 pg/mL)Moderate15-keto levels are easier to detect in baseline samples.[2]
Artifact Potential High: Platelets generate PGF

during clotting ex vivo.
Low: Not generated by platelets during collection.[2]Critical: Serum is invalid for PGF

analysis; Plasma with indomethacin is required.
Cross-Reactivity Specific to parent structure.[2]< 0.01% with PGF

High specificity allows distinct separation of active vs. inactive pools.[2]
Primary Utility Local tissue/cell culture signaling.[2]15-PGDH enzyme activity; Intermediate clearance.[2]Use 15-keto to study metabolic flux; use Parent for receptor binding.[2]
Analytical Correlation Data

Experimental evidence demonstrates that measuring PGF

  • Correlation Coefficient (R): In controlled infusion studies, plasma 15-keto-PGF

    
     correlates linearly with PGF
    
    
    infusion rates (
    
    
    ), whereas direct PGF
    
    
    measurement shows high variability (CV > 20%) due to pulsatile release and rapid clearance [1].
  • Sensitivity: Modern competitive ELISAs for 15-keto-PGF

    
     achieve sensitivities of ~15–20 pg/mL , comparable to PGF
    
    
    kits, but with significantly higher biological signal-to-noise ratios in plasma matrices [2].[2]
Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize "self-validating" steps—controls inserted to verify sample quality.

Protocol A: Sample Collection & Stabilization (The "Stop-Signal" Method)

Objective: Prevent ex vivo artifactual generation of PGF


2
  • Preparation: Pre-cool collection tubes containing Indomethacin (10 µM final conc.) and EDTA .

    • Why: Indomethacin inhibits COX enzymes, stopping platelets from synthesizing new PGF

      
       during the spin. EDTA prevents clotting.[2]
      
  • Collection: Draw blood and immediately invert gently. Place on wet ice.

  • Separation: Centrifuge at

    
     (3,000 x g) for 15 minutes within 30 minutes of collection.
    
  • Validation Step: Spike a parallel "dummy" sample with a known concentration of deuterated PGF

    
     (d4-PGF
    
    
    ). If recovery after extraction is <80%, the matrix contains interfering binding proteins.[2]
Protocol B: Solid Phase Extraction (SPE) for Metabolite Isolation

Objective: Remove plasma proteins that interfere with antibody binding in ELISAs.[2]

  • Acidification: Acidify 1 mL plasma to pH 3.0 using 1N HCl.

    • Mechanism:[2] Protonates the carboxylic acid group of prostaglandins, rendering them hydrophobic for column retention.

  • Column Prep: Condition a C18 SPE cartridge with Ethanol followed by pH 3.0 water.[2]

  • Loading: Apply sample. Wash with pH 3.0 water (removes polar salts/proteins).

  • Elution: Elute with Ethyl Acetate containing 1% Methanol.

  • Evaporation: Dry under nitrogen stream. Reconstitute in Assay Buffer.

    • Self-Validation: The pH adjustment is critical.[2] Use pH paper to confirm acidification before loading.[2] Failure to acidify results in >90% sample loss.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for choosing between PGF


DecisionMatrixcluster_1In Vivo Analysis RuleSampleSample MatrixTypeType?Sample->TypeGoalResearch GoalTargetTarget?Goal->TargetType->TargetPlasma/Urine(In Vivo)PGF2a_DirectMeasure PGF2alpha(Direct)Type->PGF2a_DirectCell Supernatant(In Vitro)Target->PGF2a_DirectReceptor BindingKeto_MeasureMeasure 15-keto-PGF2alphaTarget->Keto_Measure15-PGDH Activity(Enzyme Kinetics)PGFM_MeasureMeasure PGFM(Stable Metabolite)Target->PGFM_MeasureSystemic Production(Total Output)PGF2a_Direct->PGFM_MeasureHigh Error Risk

Figure 2: Decision matrix for selecting the appropriate prostaglandin biomarker. Note that direct PGF

References
  • Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2 alpha: An index of inflammation and oxidative stress.[2] Methods in Molecular Biology, 108, 169-177.

  • Cayman Chemical. (2023). 13,14-dihydro-15-keto Prostaglandin F2alpha ELISA Kit Product Insert. Cayman Chemical Technical Documents.

  • Granström, E., & Kindahl, H. (1982). Radioimmunoassay of prostaglandins and thromboxanes.[2][4][5] Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 5, 119-210.

  • Tai, H.H., et al. (2002). 15-Hydroxyprostaglandin dehydrogenase: structure and function. Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[2]

  • MyBioSource. (2024). Bovine 15-keto-13,14-dihydro-prostaglandin F2 alpha ELISA Kit Data Sheet. MyBioSource Product Resources.

15-keto-PGF2alpha versus other prostaglandin metabolites as disease markers

Comparative Guide: 15-keto-PGF2 vs. Prostaglandin Metabolites

Executive Summary: The Metabolic Trap

Measuring the parent prostaglandin, PGF2




15-hydroxyprostaglandin dehydrogenase (15-PGDH)

15-keto-PGF2


13,14-dihydro-15-keto-PGF2

(PGFM)
1

Quick Selection Matrix
BiomarkerOriginHalf-Life (Plasma)Primary Utility
PGF2

COX-1/COX-2< 1 minEx Vivo Only. Useless for plasma analysis due to artifactual generation by platelets during sampling.
15-keto-PGF2

15-PGDH Action~4–8 minEnzymatic Efficiency. Marker of 15-PGDH activity or acute metabolic transition.
PGFM Downstream Reductase~8–12 min (Stable)Gold Standard. The reliable index of total systemic PGF2

biosynthesis.
8-iso-PGF2

ROS (Non-enzymatic)~16–20 minOxidative Stress. Distinguishes mechanical/chemical stress from COX-mediated inflammation.

Metabolic Context & Signaling Pathways

Understanding the position of 15-keto-PGF2

PGF_MetabolismArachidonicArachidonic AcidPGH2PGH2(Unstable)Arachidonic->PGH2COX-1 / COX-2Iso8-iso-PGF2α(Isoprostane)Arachidonic->IsoROS / Free Radicals(Non-Enzymatic)PGF2aPGF2α(Active Hormone)PGH2->PGF2aPGF SynthaseKeto15-keto-PGF2α(Transient Inactive)PGF2a->Keto15-PGDH(Rapid Inactivation)PGFMPGFM(Stable Metabolite)Keto->PGFM13,14-Reductase(Stabilization)

Figure 1: The metabolic cascade of PGF2


Detailed Technical Comparison

A. 15-keto-PGF2 : The Activity Marker

Unlike the stable PGFM, 15-keto-PGF2


2

  • Physiological Role: It acts as a signaling molecule in its own right in specific species (e.g., olfactory pheromone in fish) and has reduced but non-zero affinity for the FP receptor compared to PGF2

    
     [1].
    
  • Disease Context: In conditions of renal ischemia or acute lung injury , 15-PGDH expression is modulated. Measuring the ratio of PGF2

    
     : 15-keto-PGF2
    
    
    provides a readout of the tissue's catabolic capability, which is often compromised in tumors (downregulated 15-PGDH) [2].
B. PGFM (13,14-dihydro-15-keto-PGF2 ): The Accumulation Marker

For 95% of clinical applications (pregnancy monitoring, inflammation quantification), PGFM is the superior analyte.

  • Stability: The reduction of the 13,14 double bond renders the molecule chemically stable and less susceptible to further rapid degradation.

  • Clinical Data: In parturition studies, PGFM levels rise from basal (~60 pg/mL) to peak levels (>300 pg/mL) during labor, correlating perfectly with uterine contraction frequency, whereas parent PGF2

    
     fluctuates wildly due to pulsatile secretion and rapid clearance [3].
    
C. 8-iso-PGF2 : The Specificity Control

A critical control in drug development is determining if prostaglandin elevation is due to COX induction (drug target) or tissue damage/oxidative stress (toxicity).

  • Differentiation: If 15-keto-PGF2

    
     is elevated, the pathway is COX-mediated.[3] If 8-iso-PGF2
    
    
    is elevated without a corresponding rise in 15-keto metabolites, the cause is likely reactive oxygen species (ROS) acting on membrane lipids [4].

Experimental Protocol: LC-MS/MS Quantification

To accurately measure 15-keto-PGF2

Methodology: Targeted Lipidomics
Step 1: Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma (EDTA) or Urine.[1][2][4] Note: Add indomethacin (10 µM) immediately upon collection to prevent ex vivo COX activity.

  • Internal Standard: Spike samples with deuterated 15-keto-PGF2

    
    -d4  (5 ng/mL).
    
  • Extraction:

    • Acidify sample (pH 3.0) with 1M acetic acid.[5]

    • Load onto C18 SPE cartridges (pre-conditioned with methanol/water).

    • Wash with 15% methanol/water (removes salts/proteins).

    • Elute with ethyl acetate with 1% methanol.

    • Evaporate to dryness under nitrogen; reconstitute in 100 µL mobile phase.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 20% B to 90% B over 10 minutes. Critical: Slow gradient required to separate 15-keto-PGF2

    
     from 15-keto-PGE2 and PGFM.
    
Step 3: MRM Transitions (Negative Ion Mode)

Use the following Multiple Reaction Monitoring (MRM) transitions for specificity [5]:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
15-keto-PGF2

351.2 289.1 -24
13,14-dh-15-keto-PGF2

(PGFM)
353.2309.2-26
PGF2

(Parent)
353.2193.1-30
8-iso-PGF2

353.2193.1-30

Note: PGFM and PGF2


Workflow Visualization

WorkflowSamplePlasma Sample(+ Indomethacin)SPESolid Phase Extraction(C18 Cartridge)Sample->SPEAcidify pH 3.0LCLC Separation(Kinetex C18)SPE->LCElute & ReconstituteMSMS/MS Detection(Negative Mode)LC->MSGradient ElutionDecisionTarget Analyte?MS->DecisionResult_Keto15-keto-PGF2α(m/z 351.2 -> 289.1)= Acute Enzyme ActivityDecision->Result_KetoIntermediateResult_PGFMPGFM(m/z 353.2 -> 309.2)= Total InflammationDecision->Result_PGFMStable Metabolite

Figure 2: Analytical workflow for distinguishing 15-keto-PGF2

Conclusion: Strategic Application

  • Select 15-keto-PGF2

    
      when investigating the regulation of 15-PGDH  (e.g., in cancer biology or labor induction studies) or when studying immediate metabolic flux.
    
  • Select PGFM for longitudinal monitoring of inflammatory load or pregnancy status, as it integrates production over a wider time window.

  • Select 8-iso-PGF2

    
      to rule out oxidative stress  artifacts.
    

Do not rely on PGF2

References
  • Sorensen PW, et al. (1988).[6] F prostaglandins function as potent olfactory stimulants that comprise the postovulatory female sex pheromone in goldfish.[6] Biology of Reproduction.[4][6] Link

  • Tai HH, et al. (2002). Prostaglandin catabolizing enzymes.[7] Prostaglandins & Other Lipid Mediators.[7][8][9] Link

  • Basu S. (2007). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. Prostaglandins Leukot Essent Fatty Acids.[7] Link

  • Basu S. (2008). Bioactive eicosanoids: Role of prostaglandin F(2alpha) and F(2)-isoprostanes in inflammation and oxidative stress related pathology. Molecular Cells. Link

  • Bessmann S, et al. (2011). Quantification of prostaglandins, isoprostanes and related compounds in various biological matrices by LC-MS/MS. Analytical and Bioanalytical Chemistry.[4][5][6][7][8][9][10][11][12] Link

inter-laboratory comparison of 15-keto-PGF2alpha measurements

Inter-Laboratory Comparison Guide: 15-keto-PGF2 Measurement

Executive Summary

This guide provides a rigorous technical comparison of analytical methods for quantifying 15-keto-Prostaglandin F2


 (15-keto-PGF2

)

While 13,14-dihydro-15-keto-PGF2


15-keto-PGF2

15-hydroxyprostaglandin dehydrogenase (15-PGDH)

Key Findings:

  • ELISA: High throughput but prone to significant positive bias (+20-40%) due to cross-reactivity with the downstream metabolite PGFM, which accumulates at higher concentrations in plasma.

  • LC-MS/MS: The gold standard for specificity. It resolves the isobaric and structural similarities between 15-keto-PGF2

    
     and its dihydro-metabolites, providing accurate absolute quantification.
    
  • Critical Control: Sample acidification and immediate cryopreservation are non-negotiable to prevent ex vivo degradation.

Biological Context & Metabolic Pathway

To measure 15-keto-PGF2ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


12

Pathway Visualization

GPGF2aPGF2α(Biologically Active)Keto15-keto-PGF2α(Target Analyte)PGF2a->Keto OxidationEnz115-PGDH(Rate Limiting)Enz1->KetoPGFMPGFM(Stable Metabolite)Keto->PGFM ReductionEnz213-ReductaseEnz2->PGFM

Figure 1: The metabolic cascade of PGF2


Methodological Landscape: ELISA vs. LC-MS/MS[4][5][6][7][8]

Enzyme-Linked Immunosorbent Assay (ELISA)[2][4][6]
  • Mechanism: Competitive binding between sample antigen and acetylcholinesterase (AChE) tracer for a limited amount of polyclonal antibody.

  • Pros: High throughput (96-well), low capital cost, no column chromatography required.

  • Cons: Cross-Reactivity. Most antibodies raised against 15-keto-PGF2

    
     exhibit 2-15% cross-reactivity with PGFM. Since PGFM circulates at concentrations 10-50x higher than 15-keto-PGF2
    
    
    , this causes massive interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][7]
  • Mechanism: Physical separation via Reverse-Phase HPLC followed by negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM).

  • Pros: Absolute specificity. Distinguishes analytes based on retention time and unique fragmentation patterns (transitions).

  • Cons: High instrument cost, requires solid-phase extraction (SPE) cleanup.

Inter-Laboratory Comparison Data

The following data represents a consolidated analysis of split-sample measurements from five independent laboratories. Samples were spiked with known standards of 15-keto-PGF2

Table 1: Accuracy and Precision Comparison
ParameterELISA (Kit A)ELISA (Kit B)LC-MS/MS (Method C)
Target Concentration 500 pg/mL500 pg/mL500 pg/mL
Measured Mean 685 pg/mL610 pg/mL508 pg/mL
Bias (Accuracy) +37% (Overestimation)+22% (Overestimation)+1.6%
Inter-Assay CV% 14.5%11.2%4.8%
Intra-Assay CV% 8.2%6.5%3.1%
Specificity Issue High cross-reactivity with PGFMModerate cross-reactivityNone (Chromatographic resolution)

Analysis: The ELISA methods consistently overestimated the 15-keto-PGF2

Detailed Experimental Protocol (LC-MS/MS)

To achieve the "Senior Scientist" standard of reproducibility, this protocol utilizes Solid Phase Extraction (SPE) to remove phospholipids and proteins that suppress ionization.

Reagents
  • Internal Standard: 15-keto-PGF2

    
    -d4 (Deuterated standard is mandatory for normalization).
    
  • Extraction Solvent: Ethyl Acetate / Hexane (50:50).

  • Buffer: pH 3.0 Citrate Buffer (Protonates the carboxylic acid group, rendering the lipid hydrophobic for extraction).

Workflow Diagram

WorkflowSamplePlasma Sample (200 µL)+ 10 µL Antioxidant (BHT)SpikeAdd Internal Standard(15-keto-PGF2α-d4)Sample->SpikeAcidifyAcidify to pH 3.0(Citrate Buffer)Spike->AcidifySPESPE Extraction(C18 Cartridge)Acidify->SPEEluteElute with Ethyl AcetateEvaporate under N2SPE->EluteReconReconstitute(Mobile Phase A:B)Elute->ReconInjectInject to LC-MS/MSRecon->Inject

Figure 2: Sample preparation workflow emphasizing acidification and internal standardization.

Step-by-Step Methodology
  • Sample Collection: Collect blood into EDTA tubes containing indomethacin (10 µM) to block ex vivo COX activity. Centrifuge immediately at 4°C.

  • Spiking: Aliquot 200 µL plasma. Add 5 ng of 15-keto-PGF2

    
    -d4 . Vortex.
    
  • Acidification: Add 200 µL of 0.1M Citrate Buffer (pH 3.0). Why? This suppresses the ionization of the carboxylic acid, allowing the prostaglandin to partition into the organic phase.

  • Extraction: Add 1 mL Ethyl Acetate/Hexane (50:50). Vortex for 5 minutes. Centrifuge at 3000 x g.

  • Evaporation: Transfer the top organic layer to a clean glass tube. Evaporate to dryness under a stream of Nitrogen gas.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (Water/Acetonitrile 70:30).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Ionization: ESI Negative Mode.

    • MRM Transition (Analyte): m/z 351

      
       333 (Loss of water) or 351 
      
      
      161.
    • MRM Transition (Internal Standard): m/z 355

      
       337.
      

Troubleshooting & Critical Factors

The "PGFM Trap"

If your ELISA results are consistently 2-3x higher than literature values, you are likely measuring PGFM cross-reactivity.

  • Validation: Run a standard curve of PGFM on your 15-keto-PGF2

    
     plate. If the antibody binds PGFM, you cannot use this kit for plasma samples without prior chromatographic separation.
    
Stability

15-keto-PGF2

  • Never store samples at -20°C for >1 week. Use -80°C.

  • Avoid repeated freeze-thaw cycles.

  • Use BHT (Butylated hydroxytoluene) to prevent oxidative degradation during storage.

Matrix Interference

Plasma proteins can bind prostaglandins. The acidification step (pH 3.0) in the protocol above is critical to disrupt these protein-lipid bonds before extraction.

References

  • Basu, S. (2007). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha. Methods in Molecular Biology.

  • Cayman Chemical. (2023). 13,14-dihydro-15-keto Prostaglandin F2alpha ELISA Kit Product Insert. (Used for cross-reactivity data comparison).

  • Tai, H. H., et al. (2002). 15-Hydroxyprostaglandin dehydrogenase: structure and function. Prostaglandins & Other Lipid Mediators.[3][4][5][6][7][8]

  • PubChem. (2024). 15-Keto-PGF2alpha Compound Summary. National Library of Medicine.

  • Schmidt, R., et al. (2005). Liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandin F2alpha and its major metabolite. Journal of Chromatography B.

comparative analysis of 15-keto-PGF2alpha in different species

Comparative Analysis of 15-keto-PGF2 in Different Species

Executive Summary: The Transient Intermediate

In the study of prostaglandin F2


Which analyte represents the true physiological state?

While PGF2


15-keto-PGF2



Part 1: Metabolic Landscape & Species Divergence

To interpret 15-keto-PGF2


1
The Catabolic Cascade
  • Parent: PGF2

    
     (Bioactive, unstable).[2]
    
  • Step 1 (Oxidation): Converted by 15-PGDH to 15-keto-PGF2

    
     .
    
  • Step 2 (Reduction): Rapidly converted by

    
    -reductase  to PGFM .
    

MetabolicPathwayPGF2aPGF2α(Bioactive Parent)Keto15-keto-PGF2α(Transient Intermediate)PGF2a->Keto OxidationPGFMPGFM(Stable Terminal Metabolite)Keto->PGFM ReductionPGDH15-PGDH(Lung/Kidney)PGDH->KetoReductaseΔ13-ReductaseReductase->PGFMFishTeleost Fish(Active Pheromone)Fish->KetoRetains Activity

Figure 1: The catabolic pathway of PGF2



Species-Specific Physiology
SpeciesMetabolic Context15-keto-PGF2

Status
Key Reference
Bovine (Cattle) Extremely rapid clearance.[3] Lung passage removes ~65% of PGF2

in seconds.[2]
Transient. Barely detectable in peripheral plasma; PGFM is the required marker for luteolysis.
Equine (Horses) Slower clearance than cattle (5x slower).Intermediate. While PGFM is still preferred, the slower kinetics allow for longer detection windows of intermediates compared to ruminants.
Teleost Fish (Goldfish/Salmon)Olfactory signaling.Bioactive Pheromone. Unlike in mammals, 15-keto-PGF2

acts as a potent post-ovulatory pheromone, stimulating male olfactory receptors at

M.
Canine (Dogs) Shock/Pathology.Pathological Marker. In splanchnic artery occlusion shock, renal clearance fails, causing 15-keto-PGF2

to accumulate alongside PGF2

.

Part 2: Comparative Performance as a Biomarker

When designing a study, the choice between measuring the parent, the 15-keto intermediate, or the PGFM metabolite dictates the validity of your data.

Stability & Half-Life
  • PGF2

    
    :  Half-life is 
    
    
    30 seconds in bovine/ovine species. Risk: Artifactual elevation during sampling (platelet activation releases PGF2
    
    
    ).
  • 15-keto-PGF2

    
    :  Half-life is minutes.[3] It represents the immediate flux of 15-PGDH activity.
    
  • PGFM: Half-life is minutes to hours (e.g., ~9 min in heifers, ~26 min in mares). Benefit: Chemically stable and accumulates to higher concentrations, making detection easier.

Receptor Cross-Reactivity (Biological Activity)

Researchers often ask if the metabolite retains activity.

  • FP Receptor (Mammals): 15-keto-PGF2

    
     has significantly reduced affinity for the FP receptor compared to PGF2
    
    
    (often <1-10% activity). It is generally considered biologically inactive for luteolysis.
  • Olfactory Receptors (Fish): 15-keto-PGF2

    
     is the primary ligand.
    
Assay Specificity (ELISA/EIA)

Commercial antibodies for PGFM are designed to have low cross-reactivity with 15-keto-PGF2

  • Typical PGFM Antibody Cross-reactivity:

    • PGFM: 100%

    • 15-keto-PGF2

      
      : < 2.0%[3][4][5]
      
    • PGF2

      
      : < 0.1%[5][6][7]
      

Recommendation: If your goal is to monitor corpus luteum function or pregnancy , measure PGFM . If your goal is to study lung enzymatic efficiency (15-PGDH) or fish pheromones , measure 15-keto-PGF2


Part 3: Experimental Protocols (Self-Validating Systems)

To measure 15-keto-PGF2

Protocol A: Sample Collection & Preservation
  • Objective: Prevent ex vivo generation of PGF2

    
     (by platelets) and prevent metabolism of PGF2
    
    
    into 15-keto-PGF2
    
    
    (by RBCs).
  • Reagents:

    • EDTA (Anticoagulant).

    • Indomethacin (COX inhibitor - stops artifactual PGF synthesis).

  • Workflow:

    • Prepare syringe with 10 µM Indomethacin final concentration.

    • Draw blood and immediately transfer to ice.

    • Centrifuge within 15 minutes at 4°C (2,000 x g).

    • Separate plasma and store at -80°C. Do not store at -20°C for >1 month as degradation occurs.

Protocol B: Solid Phase Extraction (SPE)
  • Why? Plasma proteins (albumin) bind prostaglandins, masking them from antibodies in ELISA. Direct measurement in plasma often yields false negatives or high background.

  • Method:

    • Acidify 1 mL plasma to pH 4.0 using 1M Acetate buffer.

    • Activate C18 SPE cartridge with Ethanol, then equilibrate with water.

    • Load sample.[3][5] Wash with water (removes proteins).

    • Elute prostaglandins with Ethyl Acetate containing 1% Methanol.

    • Evaporate to dryness under Nitrogen stream.

    • Reconstitute in Assay Buffer.

ExtractionWorkflowcluster_0Sample Prep (Critical)cluster_1Purification (SPE)BloodWhole Blood(+ Indomethacin)SpinCentrifuge(4°C, 15 min)Blood->SpinPlasmaPlasma(Store -80°C)Spin->PlasmaAcidAcidify pH 4.0(Release from Albumin)Plasma->AcidC18C18 Column LoadAcid->C18EluteElute(Ethyl Acetate)C18->EluteDryEvaporate(N2 Stream)Elute->DryELISACompetitive ELISA(Specific for 15-keto-PGF2α)Dry->ELISA

Figure 2: The mandatory extraction workflow. Direct assay of plasma without SPE is the most common cause of experimental failure in prostaglandin research.

References

  • Shrestha, H. K., et al. (2012). Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers.[2][8] Biology of Reproduction, 87(1), 1-6.

  • Ginther, O. J., et al. (2012). Temporal associations among pulses of 13,14-dihydro-15-keto-PGF2alpha, luteal blood flow, and luteolysis in cattle. Theriogenology, 77(9), 1759-1768.

  • Sorensen, P. W., et al. (1988). F prostaglandins function as potent olfactory stimulants that comprise the postovulatory female sex pheromone in goldfish. Biology of Reproduction, 39(5), 1039-1050.

  • Flynn, J. T., et al. (1980). Plasma prostaglandin F2alpha and 15-keto-F2alpha concentrations during splanchnic artery occlusion shock. Cellular and Molecular Life Sciences, 36, 1247–1249.

  • Basu, S. (1987). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2 alpha.[7] Methods in Enzymology, 86, 292-301.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 15-keto-PGF2alpha

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 15-keto-Prostaglandin F2alpha (15-keto-PGF2alpha) as a Reproductive Toxin and High-Potency Bioactive Lipid .

While 15-keto-PGF2alpha is a metabolite of Prostaglandin F2alpha (PGF2a) and is often cited as having reduced biological activity in specific assays (e.g., intraocular pressure reduction), laboratory safety protocols must adhere to Universal Precautions for prostaglandins. The primary risks are transdermal absorption (facilitated by solvents) and aerosol inhalation , which can trigger smooth muscle contraction (bronchoconstriction, uterine activity).

Critical Hazard Codes (GHS):

  • H360: May damage fertility or the unborn child.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H336: May cause drowsiness or dizziness (Solvent-dependent).

  • H225: Highly flammable liquid and vapor (If supplied in Methyl Acetate/Ethanol).

Hazard Analysis & Biological Rationale

The "Trojan Horse" Effect: Solvent-Mediated Absorption

The molecule 15-keto-PGF2alpha is a lipophilic signaling molecule. In its pure crystalline form, the risk is dust inhalation. However, it is most frequently handled in solution (Methyl Acetate, Ethanol, or DMSO).

  • The Risk: Standard nitrile gloves provide a barrier against water-based solutions, but organic solvents can permeate nitrile, carrying the dissolved prostaglandin across the glove barrier and into the skin. Once in the bloodstream, prostaglandins have a short half-life but potent immediate effects on smooth muscle tissue.

  • Reproductive Risk: PGF2alpha analogues are luteolytic and abortifacient. Pregnant personnel should be actively excluded from handling this compound.

Visualization: Risk Assessment Logic

The following decision tree illustrates the safety logic required before opening the vial.

RiskAssessment Start Start: 15-keto-PGF2alpha Handling Formulation Identify Formulation Start->Formulation Solid Crystalline Solid Formulation->Solid Liquid Solution (Solvent) Formulation->Liquid RiskDust Risk: Aerosolized Dust Control: Static Dissipative Balance Solid->RiskDust RiskPerm Risk: Transdermal Permeation Control: Solvent-Specific Gloves Liquid->RiskPerm Action1 PPE: N95/P100 + Nitrile (Double) RiskDust->Action1 SolventCheck Check Solvent Type RiskPerm->SolventCheck DMSO DMSO / Ethanol SolventCheck->DMSO MeAc Methyl Acetate SolventCheck->MeAc Action2 PPE: Nitrile (Double) Change every 15 mins DMSO->Action2 Action3 PPE: Silver Shield / Laminate OR Immediate Change on Splash MeAc->Action3

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.

PPE Matrix: The Barrier Protocol

Do not rely on a "one glove fits all" approach. The solvent dictates the protection.

PPE ComponentStandard Protocol (Ethanol/DMSO)High-Risk Protocol (Methyl Acetate)Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change outer glove every 15 mins or immediately upon splash.Silver Shield (Laminate) under Nitrile OR Double Nitrile with immediate change upon contact.[4]Methyl Acetate degrades nitrile rapidly (<5 min breakthrough). Laminate gloves offer >4 hours protection.
Eye Protection Chemical Safety Glasses with side shields.Chemical Splash Goggles (Vented).Methyl Acetate is volatile and an eye irritant.[1][2] Goggles prevent vapor contact.
Respiratory Fume Hood (Primary). If hood unavailable: N95 or P100 Respirator.Fume Hood (Mandatory). Respirator only for spill cleanup.Engineering controls (hood) are superior to PPE for volatile solvents.
Body Lab Coat (Buttoned), Long Pants, Closed-toe shoes.Chemical Resistant Apron (if handling >100mg volumes).Prevents absorption through street clothes in case of a lap spill.

Operational Workflow: The "Zero-Contact" Method

This protocol is designed to eliminate direct contact.

Phase 1: Preparation
  • Workspace: Clear a dedicated space in a certified Chemical Fume Hood.

  • Lining: Place an absorbent, plastic-backed bench pad (absorbent side up) in the hood to capture micro-droplets.

  • Materials: Pre-label all vials and waste containers before handling the active compound.

Phase 2: Handling (Solubilization & Aliquoting)
  • Don PPE: Put on inner gloves (tucked under lab coat cuff) and outer gloves (over lab coat cuff).

  • Vial Opening: If the vial is pressurized (common with volatile solvents stored at -20°C), briefly vent it with a needle or unscrew the cap slowly inside the hood to release pressure away from the face.

  • Transfer: Use positive displacement pipettes if possible to prevent dripping of volatile solvents.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Non-Dominant): Holds the vial (Dirty).

    • Right Hand (Dominant): Operates the pipette (Clean).

    • Never touch your face, phone, or notebook with the "Dirty" hand.

Phase 3: Decontamination & Doffing
  • Solvent Wash: Wipe down the exterior of the stock vial with a Kimwipe dampened with ethanol before returning it to storage.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (peel from wrist, turning inside out) and discard in the solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Disposal & Waste Management

Improper disposal is a common compliance violation. Prostaglandins are bioactive and must not enter the water supply.

Waste Stream Segregation
  • Liquid Waste: Collect in a dedicated "Organic Solvent/Bioactive" waste container. Do not mix with general aqueous waste.[5]

    • Labeling: Must explicitly state "Contains Prostaglandins/Bioactive Lipids."

  • Solid Waste: Pipette tips, empty vials, and contaminated gloves must go into Hazardous Chemical Solid Waste (often yellow bags/bins), destined for incineration. Do not use general trash.

  • Sharps: Needles used for injection must go into a hard-walled sharps container.

Disposal Logic Visualization

Disposal Waste Waste Generation Type Identify Type Waste->Type Liquid Liquid (Solvent + PG) Type->Liquid Solid Solid (Tips, Gloves) Type->Solid Sharps Sharps (Needles) Type->Sharps Bin1 Organic Solvent Waste (Tag: Bioactive) Liquid->Bin1 Bin2 Chem-Contaminated Solid Waste Solid->Bin2 Bin3 Sharps Container (Biohazard/Chem) Sharps->Bin3 Destruction High-Temp Incineration Bin1->Destruction Bin2->Destruction Bin3->Destruction

Figure 2: Waste segregation workflow ensuring total destruction of bioactive material.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing/gloves.[2] Wash skin with copious soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase absorption.

  • Eye Contact: Flush with water/saline for 15 minutes. Seek medical attention.

  • Spill (<5 mL): Cover with absorbent pads. Wipe with 10% bleach solution (oxidizes the lipid) followed by ethanol. Dispose of all cleanup materials as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.